Equilin-d4
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3/t14-,16+,18+/m1/s1/i3D,7D2,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRLQDKEXYKHJB-DLIXUXMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746572 | |
| Record name | 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285979-79-5 | |
| Record name | 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285979-79-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Equilin-d4: A Technical Guide to its Application as an Internal Standard in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core utility of Equilin-d4, a deuterated analog of the estrogenic steroid Equilin. Its primary application in research is as a high-fidelity internal standard for the precise quantification of Equilin in complex biological matrices. This document provides a comprehensive overview of its properties, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of relevant quantitative data.
Introduction to this compound
This compound is a stable isotope-labeled form of Equilin, where four hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution results in a molecule with a higher mass-to-charge ratio (m/z) than its endogenous counterpart, while maintaining nearly identical physicochemical properties. This characteristic is paramount to its function as an internal standard in isotope dilution mass spectrometry.[2]
The primary role of an internal standard in bioanalysis is to account for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[3] By adding a known amount of this compound to a sample at the beginning of the analytical workflow, any loss of analyte during extraction or fluctuations in instrument response will affect both the analyte (Equilin) and the internal standard (this compound) proportionally. This allows for highly accurate and precise quantification based on the ratio of the analyte signal to the internal standard signal.[2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 285979-79-5 | [4][5] |
| Molecular Formula | C₁₈H₁₆D₄O₂ | [4] |
| Molecular Weight | 272.37 g/mol | [4][5] |
| Synonyms | 7-Dehydroestrone-d4, Equilin-2,4,16,16-d4 | [1] |
| Isotopic Purity | ≥98 atom % D | [5] |
| Form | Solid | [5] |
| Melting Point | 238-240 °C | [5] |
Primary Use in Research: Quantification of Equilin
This compound is predominantly used as an internal standard for the quantitative analysis of Equilin in various biological samples, such as human serum and plasma.[1][6] This is particularly crucial in pharmacokinetic studies, therapeutic drug monitoring, and research investigating the role of estrogens in health and disease.[1] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for LC-MS/MS-based quantification due to its ability to correct for matrix effects and other sources of analytical variability.
Logical Workflow for Quantification
The following diagram illustrates the logical workflow for using an internal standard in a quantitative bioanalytical method.
Experimental Protocols
The following sections provide a detailed methodology for the quantification of Equilin in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[6][7][8]
Materials and Reagents
-
Equilin certified reference material
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (reagent grade)
-
Human plasma (for calibration standards and quality controls)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Equilin and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions for calibration curve standards and quality controls by serially diluting the Equilin stock solution in methanol.
-
Prepare a working internal standard solution of this compound in methanol.
-
-
Sample Spiking and Extraction:
-
To 200 µL of plasma sample, calibration standard, or quality control, add a known amount of the this compound working solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using Solid Phase Extraction (SPE). For SPE, condition the cartridge with methanol and water, load the sample, wash with a low percentage of organic solvent, and elute with methanol.[9]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Equilin.
| Parameter | Typical Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A linear gradient from a low to high percentage of Mobile Phase B |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |
| MRM Transitions | Specific precursor-to-product ion transitions for Equilin and this compound are monitored. |
Quantitative Data Summary
The performance of an LC-MS/MS method for Equilin quantification using this compound as an internal standard is evaluated based on several key parameters. The following table summarizes typical validation data from published methods.[6][7]
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1.0 - 2.0 pg/mL |
| Limit of Quantification (LOQ) | 8 pg/mL |
| Intra-day Precision (%CV) | < 6.5% |
| Inter-day Precision (%CV) | 4.5% - 9.5% |
| Accuracy/Recovery | 88% - 108% |
Signaling Pathway Context
Equilin, as an estrogen, exerts its biological effects primarily through interaction with estrogen receptors (ERs), specifically ERα and ERβ.[10] The binding of Equilin to these receptors initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways.[11][12]
Estrogen Signaling Pathway
The diagram below provides a simplified overview of the estrogen signaling pathway.
In the genomic pathway, Equilin binds to cytosolic ERs, leading to their dimerization and translocation to the nucleus. The ER dimer then binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.[3] The non-genomic pathway involves the interaction of Equilin with membrane-associated ERs, which can rapidly activate intracellular signaling cascades such as the PI3K/Akt and MAPK pathways.[11]
Conclusion
This compound is an indispensable tool for researchers in the fields of pharmacology, endocrinology, and clinical chemistry. Its use as an internal standard in LC-MS/MS methods allows for the highly accurate and precise quantification of Equilin in biological matrices. The detailed protocols and data presented in this guide provide a solid foundation for the development and validation of robust bioanalytical assays, ultimately contributing to a better understanding of the physiological and pathological roles of estrogens.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Equilin D4 | CAS No- 285979-79-5 | Simson Pharma Limited [simsonpharma.com]
- 5. Equilin-2,4,16,16-d4 D 98atom 285979-79-5 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a GC- and LC-MS/MS based method for the quantification of 22 estrogens and its application to human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Equilin - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
An In-depth Technical Guide to Equilin-d4: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Equilin-d4 is the deuterated analog of Equilin, a naturally occurring estrogen found in horses. It serves as a critical internal standard in bioanalytical and pharmacokinetic studies due to its chemical similarity to Equilin, with the key difference being the presence of four deuterium atoms. This isotopic labeling allows for precise quantification of Equilin in complex biological matrices by mass spectrometry. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on experimental protocols and relevant biological pathways.
Chemical Structure and Properties
This compound is structurally identical to Equilin, with the exception of deuterium atoms at the 2, 4, 16, and 16 positions. This substitution results in a higher molecular weight compared to the parent compound.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,7,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one | [1][2] |
| Synonyms | Equilin-2,4,16,16-d4, 7-Dehydroestrone-d4 | [1] |
| CAS Number | 285979-79-5 | [1][3] |
| Chemical Formula | C₁₈H₁₆D₄O₂ | [1] |
| Molecular Weight | 272.37 g/mol | [1][3] |
| Melting Point | 238-240 °C | [3] |
| Form | Solid | [3] |
| Isotopic Purity | ≥98 atom % D | [3] |
Synthesis of this compound
Proposed Synthetic Workflow:
The introduction of deuterium at positions 2 and 4 on the aromatic A-ring can be achieved through acid-catalyzed electrophilic substitution in the presence of a deuterium source like deuterated trifluoroacetic acid. The deuteration at the 16-position, adjacent to the ketone, can be accomplished via a base-catalyzed hydrogen-deuterium exchange reaction using a deuterated solvent such as methanol-d4 or D₂O with a suitable base[4][5].
Experimental Protocols
This compound is primarily used as an internal standard for the quantitative analysis of Equilin in biological samples, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Analysis of Equilin in Plasma by LC-MS/MS
This protocol describes a highly sensitive method for the simultaneous quantification of estrone and equilin in plasma using their respective deuterated internal standards[6].
4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 250 µL of plasma in a polypropylene tube, add the this compound internal standard solution.
-
Add 900 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 40% methanol.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with 0.5 mL of methanol followed by 0.5 mL of water.
-
Load 75 µL of the reconstituted sample mixed with 0.5 mL of water onto the conditioned SPE cartridge.
-
Wash the cartridge with 0.5 mL of 30% methanol to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
4.1.2. LC-MS/MS Analysis
The following table summarizes the typical parameters for the LC-MS/MS analysis of Equilin.
Table 2: LC-MS/MS Parameters for Equilin Analysis
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to separate Equilin from other matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |
| MRM Transitions | Specific precursor-to-product ion transitions for Equilin and this compound |
Biological Activity and Signaling Pathways
Specific studies on the biological activity of this compound are not available. However, as an isotopic analog, its biological activity is inferred to be identical to that of its non-deuterated counterpart, Equilin. It is important to note that the deuterium substitution can potentially alter the rate of metabolism (kinetic isotope effect), which may influence its pharmacokinetic profile.
Equilin, as an estrogen, exerts its effects primarily through binding to estrogen receptors (ERs). Its parent compound, Equilin, has been shown to be involved in several signaling pathways.
NF-κB Signaling Pathway
Equilin has been reported to increase monocyte-endothelial adhesion through the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[1][7]. This pathway is a central regulator of inflammation and immune responses.
NMDA Receptor-Dependent Mechanism
Equilin has also been shown to promote the growth of cortical neurons through a mechanism dependent on the N-methyl-D-aspartate (NMDA) receptor[8]. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory formation.
Pharmacokinetics and Metabolism
The pharmacokinetic properties of this compound have not been specifically reported. However, studies on the parent compound, Equilin, provide insights into its absorption, distribution, metabolism, and excretion. When administered, Equilin is rapidly metabolized, primarily in the liver, to various metabolites, including 17β-dihydroequilin, equilenin, and their hydroxylated and conjugated forms[9][10]. The presence of deuterium in this compound may alter its metabolic rate, potentially leading to a longer half-life compared to Equilin.
Table 3: Pharmacokinetic Parameters of Equilin
| Parameter | Value |
| Plasma Protein Binding | ~26% to SHBG, ~13% to albumin[9] |
| Metabolism | Hepatic; conversion to 17β-dihydroequilin, equilenin, and subsequent conjugation[9] |
| Excretion | Primarily as glucuronide and sulfate conjugates in urine[9] |
Conclusion
This compound is an indispensable tool for researchers and drug development professionals involved in the study of Equilin and other estrogens. Its use as an internal standard in LC-MS/MS assays ensures the accuracy and precision required for pharmacokinetic and bioanalytical studies. While specific data on its synthesis and biological activity are limited, a strong understanding of its properties and applications can be derived from the extensive research on its non-deuterated counterpart. This guide provides a foundational understanding to aid in the effective utilization of this compound in a research setting.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 氟哌噻吨-2,4,16,16-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. shimadzu.co.kr [shimadzu.co.kr]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Equilin - Wikipedia [en.wikipedia.org]
- 10. Metabolism of equilin sulfate in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Equilin-d4 CAS number and molecular weight
An In-depth Technical Guide to Equilin-d4
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the estrogenic steroid Equilin. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant biological pathways.
Core Compound Specifications
This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies due to its isotopic labeling, which allows for precise quantification of its non-deuterated counterpart, Equilin, in biological matrices.[1][2][3][4]
| Property | Value | Citations |
| CAS Number | 285979-79-5 | [1][5][6][7][8][9][10][11][12] |
| Molecular Formula | C₁₈H₁₆D₄O₂ | [1][3][9] |
| Molecular Weight | 272.37 g/mol - 272.38 g/mol | [1][3][6][7][9][10][11][13] |
| Synonyms | 7-Dehydroestrone-d4, Equilin-2,4,16,16-d4 | [1][2][6][9][10] |
Biological Context and Mechanism of Action of Equilin
Equilin, the non-deuterated parent compound, is a naturally occurring estrogen in horses and a significant component of conjugated equine estrogens (CEEs) used in hormone replacement therapy.[5][6][7] As an estrogen, it exerts its effects by binding to and activating estrogen receptors (ERα and ERβ).[5][6] Its binding affinity is reported to be about 13% for ERα and 49% for ERβ relative to estradiol.[5] In the body, equilin can be metabolized to the more potent 17β-dihydroequilin.[5]
Equilin's biological activities are multifaceted. It has been shown to promote the growth of cortical neurons through a mechanism dependent on the NMDA receptor.[2][13] Additionally, in human umbilical vein endothelial cells (HUVECs), Equilin has been found to increase the expression of adhesion molecules and promote monocyte-endothelial adhesion via the NF-κB signaling pathway.[9][14][15]
Experimental Protocols and Applications
The primary application of this compound is as an internal standard for the quantitative analysis of Equilin in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][16]
Protocol Outline: Quantification of Equilin in Plasma using LC-MS/MS
This protocol provides a general workflow for the simultaneous quantification of estrone and equilin in plasma, utilizing this compound as an internal standard.[16][17]
-
Sample Preparation:
-
Spike plasma calibration standards and quality control samples with a known concentration of the internal standard mixture (including this compound).
-
Add an acidic buffer to the plasma samples and vortex to mix.
-
Centrifuge the buffered plasma to separate any precipitates.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the entire plasma sample onto the conditioned cartridge.
-
Wash the cartridge with water followed by a low-concentration methanol solution (e.g., 5% methanol) to remove interfering substances.
-
Elute the analytes (Equilin and the internal standard) from the cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample into an LC-MS/MS system.
-
Perform chromatographic separation using a suitable column and mobile phase gradient.
-
Detect and quantify Equilin and this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Equilin to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of Equilin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways associated with the biological activity of Equilin.
Caption: Equilin-induced NF-κB signaling pathway in endothelial cells.
Caption: Equilin's effect on neuronal growth via the NMDA receptor.
Experimental Workflow
The following diagram outlines the experimental workflow for the quantification of Equilin in plasma samples.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Axios Research [axios-research.com]
- 4. veeprho.com [veeprho.com]
- 5. Equilin - Wikipedia [en.wikipedia.org]
- 6. Equilin|Estrogen Receptor Agonist|CAS 474-86-2 [benchchem.com]
- 7. Equilin | C18H20O2 | CID 223368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Equilin displays similar endothelium-independent vasodilator potential to 17β-estradiol regardless of lower potential to inhibit calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Equilin D4 | CAS No- 285979-79-5 | Simson Pharma Limited [simsonpharma.com]
- 11. Equilin-2,4,16,16-d4 D 98atom 285979-79-5 [sigmaaldrich.com]
- 12. This compound | CAS 285979-79-5 | LGC Standards [lgcstandards.com]
- 13. Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling | PLOS One [journals.plos.org]
- 16. shimadzu.co.kr [shimadzu.co.kr]
- 17. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
The Definitive Guide to Equilin-d4 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Equilin-d4, a deuterated internal standard crucial for the accurate quantification of Equilin in various biological matrices. This document delves into its nomenclature, applications in mass spectrometry-based bioanalysis, and the associated biochemical pathways.
Nomenclature and Synonyms of this compound
This compound is a stable isotope-labeled form of Equilin, an estrogenic steroid. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry applications. Its primary role is to correct for variations during sample preparation and analysis, ensuring data accuracy and reliability.[1][2][3]
Below is a table summarizing the various synonyms and identifiers for this compound.
| Category | Identifier |
| Common Name | This compound |
| Systematic (IUPAC) Name | (9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one |
| Synonyms | 7-Dehydroestrone-d4, Equilin-2,4,16,16-d4, 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one-d4 |
| CAS Number | 285979-79-5 |
| Molecular Formula | C₁₈H₁₆D₄O₂ |
| Molecular Weight | 272.37 g/mol |
Experimental Protocols for Quantitative Analysis using this compound
This compound is predominantly used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Equilin and other related estrogens in biological samples such as plasma and urine.[4][5][6]
Sample Preparation for Plasma Analysis
A robust sample preparation is critical for accurate bioanalysis. The following is a representative protocol for the extraction of Equilin from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard solution (concentration to be optimized based on the expected analyte concentration range)
-
Methanol
-
Water
-
5% Methanol solution
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
Mobile phase for reconstitution
Procedure:
-
Sample Aliquoting: Thaw plasma samples and aliquot a specific volume (e.g., 500 µL) into a clean tube.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to each plasma sample, calibration standard, and quality control sample. Vortex briefly to ensure thorough mixing.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.[4]
-
Sample Loading: Load the entire plasma sample onto the conditioned SPE cartridge.[4]
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol to remove interfering substances.[4]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.[4]
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 50°C).[4]
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.[4]
LC-MS/MS Parameters
The following table outlines typical LC-MS/MS parameters for the analysis of Equilin. Optimization of these parameters is essential for achieving the desired sensitivity and selectivity.
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation of Equilin from other matrix components |
| Flow Rate | 0.2 - 0.6 mL/min |
| Injection Volume | 5 - 20 µL |
| Tandem Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for estrogens |
| MRM Transitions (Equilin) | Precursor ion (e.g., m/z 267.1) to product ions (optimization required) |
| MRM Transitions (this compound) | Precursor ion (e.g., m/z 271.1) to product ions (optimization required) |
| Dwell Time | Optimized for sufficient data points across the chromatographic peak |
| Collision Energy | Optimized for each transition |
Signaling Pathways Involving Equilin
Equilin, beyond its use in hormone replacement therapy, has been shown to exert biological effects through various signaling pathways. Understanding these pathways is crucial for researchers in drug development and neuroscience.
Equilin-Induced Neurotrophism via NMDA Receptor
Research has demonstrated that Equilin can promote the growth of cortical neurons through a mechanism dependent on the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory.[7]
Caption: Equilin-mediated activation of the NMDA receptor in cortical neurons, leading to neurotrophism.
Equilin and NF-κB Signaling in Endothelial Cells
Studies have indicated that Equilin can increase the adhesion of monocytes to endothelial cells, a process implicated in atherosclerosis, through the activation of the NF-κB signaling pathway.[8][9][10] This effect is reportedly mediated by a reduction in estrogen receptor β (ERβ) expression.[8][10]
Caption: Equilin-induced NF-κB activation in endothelial cells, leading to increased monocyte adhesion.
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of Equilin in complex biological matrices. Its use in validated LC-MS/MS methods is fundamental for pharmacokinetic, toxicokinetic, and clinical studies. Furthermore, understanding the biological signaling pathways of Equilin provides critical insights into its physiological and pathological effects, informing drug development and therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists working with this important compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. shimadzu.co.kr [shimadzu.co.kr]
- 5. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling | PLOS One [journals.plos.org]
Technical Guide: Equilin-d4 Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis and purity of Equilin-d4, a critical internal standard for analytical and pharmacokinetic studies. This document outlines the key quality attributes, analytical methodologies, and a generalized workflow for its certification.
This compound: An Overview
This compound is a deuterium-labeled analog of Equilin, a naturally occurring estrogen. Its primary application is as an internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Equilin in biological matrices.[1][2] The stable isotope label allows for differentiation from the endogenous analyte, ensuring accurate and reliable measurements in pharmacokinetic, metabolic, and therapeutic drug monitoring studies.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical and purity data for this compound, compiled from various suppliers. This information is typically found on a Certificate of Analysis.
| Parameter | Value | Source(s) |
| Chemical Formula | C₁₈H₁₆D₄O₂ | [3][4] |
| Molecular Weight | 272.37 g/mol , 272.38 g/mol | [1][4][5] |
| CAS Number | 285979-79-5 | [4][5][6] |
| Isotopic Purity | ≥98 atom % D | [5] |
| Form | Solid | [5] |
| Melting Point | 238-240 °C (lit.) | [5] |
| Optical Activity | [α]25/D 325°, c = 2 in ethanol | [5] |
| Mass Shift | M+4 | [5] |
Experimental Protocols for Quality Control
While specific manufacturer protocols for the generation of a Certificate of Analysis for this compound are proprietary, a general analytical workflow can be inferred from its intended use and the data provided by suppliers. The certification process typically involves a combination of chromatographic and spectrometric techniques to confirm the identity, purity, and isotopic enrichment of the standard.
Identity Confirmation
-
Method: Mass Spectrometry (MS)
-
Protocol: A solution of this compound is infused into a mass spectrometer. The resulting mass spectrum is analyzed to confirm the molecular weight of 272.37 g/mol , corresponding to the incorporation of four deuterium atoms (M+4).[5] The fragmentation pattern is also compared to that of an unlabeled Equilin standard to ensure structural integrity.
Purity Assessment
-
Method: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or MS detection.
-
Protocol:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, such as acetonitrile or methanol.
-
Chromatographic Separation: The sample is injected into an HPLC or UHPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate this compound from any potential impurities.
-
Detection: A UV detector is used to monitor the elution profile at a specific wavelength. The peak area of this compound is compared to the total area of all peaks to determine its chromatographic purity. An MS detector can be used for more sensitive and specific detection and to identify any co-eluting impurities.
-
Isotopic Purity Determination
-
Method: Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Protocol (MS): High-resolution mass spectrometry is used to determine the relative abundance of the deuterated species (M+4) compared to the unlabeled (M+0) and partially labeled species (M+1, M+2, M+3). The isotopic purity is calculated from this distribution.[5]
-
Protocol (NMR): ¹H NMR and ²H NMR spectroscopy can be used to confirm the positions of deuterium incorporation and to quantify the level of deuteration.
Visualized Workflows and Pathways
General Analytical Workflow for this compound Certification
The following diagram illustrates a typical workflow for the quality control and certification of this compound.
References
Commercial Suppliers of Equilin-d4: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Equilin, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results. Equilin-d4, a deuterated analog of Equilin, serves as the gold standard for such applications, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This technical guide provides an overview of commercial suppliers of this compound, presents key quantitative data, and outlines a representative experimental protocol for its use.
Introduction to this compound as an Internal Standard
This compound is a synthetic form of Equilin in which four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Equilin but has a higher molecular weight. When used in isotope dilution mass spectrometry, this compound co-elutes with the unlabeled Equilin analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. This allows for the correction of variability in sample preparation, injection volume, and matrix effects, leading to highly accurate quantification of Equilin in complex biological matrices.[1]
Commercial Availability and Specifications
Several reputable chemical suppliers offer this compound for research purposes. While the availability of detailed specifications may vary, key parameters to consider when sourcing this material include isotopic purity, chemical purity, and the availability of a Certificate of Analysis (CoA). A summary of publicly available information from various suppliers is presented below.
| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Available Quantities |
| Sigma-Aldrich | Equilin-2,4,16,16-d4 | 285979-79-5 | C₁₈H₁₆D₄O₂ | ≥98 atom % D[2] | 100 mg |
| MedChemExpress | This compound | 285979-79-5 | C₁₈H₁₆D₄O₂ | Not specified | 1 mg, 10 mg[1] |
| LGC Standards | This compound | 285979-79-5 | C₁₈H₁₆D₄O₂ | Not specified | 1 mg, 10 mg[3] |
| Veeprho | This compound | 285979-79-5 | C₁₈H₁₆D₄O₂ | Not specified | Inquire[4] |
| Axios Research | This compound | Not specified | C₁₈H₁₆D₄O₂ | Not specified | Inquire[5] |
| Simson Pharma | Equilin D4 | 285979-79-5 | C₁₈H₁₆D₄O₂ | Not specified | Inquire[6] |
Note: The information in this table is based on data available on the suppliers' websites and may be subject to change. Researchers are advised to request a lot-specific Certificate of Analysis for detailed quantitative data.
Experimental Protocol: Quantification of Equilin in Plasma using this compound
The following is a representative protocol for the quantification of Equilin in a biological matrix (e.g., human plasma) using this compound as an internal standard with LC-MS/MS. This protocol is provided as a template and may require optimization for specific instrumentation and experimental conditions.
1. Materials and Reagents
-
Equilin standard (analyte)
-
This compound (internal standard)
-
Human plasma (or other biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Equilin and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Equilin by serial dilution of the primary stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (ISWS): Dilute the this compound primary stock solution with a 50:50 (v/v) methanol:water mixture to a final concentration of, for example, 100 ng/mL.
3. Sample Preparation (Solid Phase Extraction)
-
Spiking: To 100 µL of plasma sample (calibration standards, quality controls, or unknown samples), add 10 µL of the ISWS (this compound).
-
Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
SPE Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Equilin from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Equilin: Determine the precursor ion ([M+H]⁺ or [M-H]⁻) and a suitable product ion.
-
This compound: Determine the precursor ion ([M+4+H]⁺ or [M+4-H]⁻) and a corresponding product ion.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument.
-
5. Data Analysis
-
Integrate the peak areas for the MRM transitions of Equilin and this compound.
-
Calculate the peak area ratio (Equilin peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Equilin calibration standards.
-
Determine the concentration of Equilin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the quantification of Equilin using this compound.
Caption: Logical relationship in stable isotope dilution using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 氟哌噻吨-2,4,16,16-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | CAS 285979-79-5 | LGC Standards [lgcstandards.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound | Axios Research [axios-research.com]
- 6. Equilin D4 | CAS No- 285979-79-5 | Simson Pharma Limited [simsonpharma.com]
Equilin-d4: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Equilin-d4. The information presented herein is crucial for ensuring the integrity and accuracy of research, analytical, and drug development activities involving this deuterated steroid. This guide summarizes available data on storage, potential degradation pathways, and analytical methodologies for stability assessment.
Storage and Stability of this compound
Proper storage is paramount to maintain the chemical integrity of this compound. As a deuterated internal standard, its stability directly impacts the accuracy of quantitative analyses.[1][2] The following table summarizes the recommended storage conditions for this compound in both neat (solid) form and in solution.
| Form | Storage Temperature | Duration | Recommendations |
| Neat (Solid) | +4°C | Long-term | Store in a refrigerator.[3] |
| -20°C | Long-term | For extended storage, a freezer is recommended.[4][5] | |
| In Solvent | -20°C | Up to 1 month | Keep container tightly sealed and away from moisture.[4] |
| -80°C | Up to 6 months | For longer-term solution stability, ultra-low temperature storage is advised.[4] |
Note: It is critical to prevent repeated freeze-thaw cycles of solutions, as this can lead to degradation.[6] Aliquoting stock solutions into single-use vials is a recommended practice. When handling the solid compound, it is advisable to allow the vial to warm to room temperature before opening to avoid condensation, which could introduce moisture and potentially accelerate degradation.
Potential Degradation Pathways
While specific forced degradation studies on this compound are not extensively published, the degradation pathways can be inferred from studies on its non-deuterated counterpart, Equilin. The deuterium labeling is unlikely to alter the fundamental degradation mechanisms but may affect the reaction rates (kinetic isotope effect).[7] The primary degradation pathway for Equilin involves metabolism and oxidation to form catechol estrogens and subsequently o-quinones.[8][9] These reactive species can then undergo further reactions.
A significant metabolic and degradation pathway for equilin involves hydroxylation at the C2 and C4 positions, leading to the formation of catechol estrogens.[9] The major metabolite, 4-hydroxyequilin, can then autoxidize to form an ortho-quinone. This o-quinone can then isomerize to the more stable and potent cytotoxin, 4-hydroxyequilenin-o-quinone.[8]
Below is a diagram illustrating the potential primary degradation pathway of Equilin, which is expected to be analogous for this compound.
Caption: Potential degradation pathway of Equilin(-d4) involving hydroxylation and subsequent oxidation.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[10][11] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.
Forced Degradation Studies
To develop a stability-indicating method, forced degradation studies are performed to generate potential degradation products.[12][13] These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[11]
The following table outlines a general protocol for forced degradation of this compound. The conditions should be optimized to achieve a target degradation of 5-20%.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal | 80°C | - | 24, 48, 72 hours |
| Photolytic | UV light (254 nm and 365 nm) and visible light | Room Temperature | 24, 48, 72 hours |
Stability-Indicating HPLC Method
The following is a proposed starting point for a stability-indicating HPLC method for this compound, based on methods developed for Equilin and other estrogens. Method development and validation in accordance with ICH guidelines are essential.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a lower percentage of B, ramp up to elute this compound and potential degradation products, then re-equilibrate. A typical gradient might be: 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 280 nm or Mass Spectrometer (for peak identification) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
The workflow for developing and validating a stability-indicating method is outlined in the diagram below.
Caption: A typical workflow for the development and validation of a stability-indicating HPLC method.
Conclusion
The stability of this compound is critical for its use as an internal standard in quantitative bioanalysis and other research applications. Adherence to recommended storage conditions, particularly protection from high temperatures, moisture, and light, is essential to prevent degradation. While specific stability data for this compound is limited, understanding the degradation pathways of the parent compound, Equilin, provides a strong basis for predicting its stability and for the development of robust, stability-indicating analytical methods. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to ensure the integrity of their studies involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. This compound | CAS 285979-79-5 | LGC Standards [lgcstandards.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The major metabolite of equilin, 4-hydroxyequilin, autoxidizes to an o-quinone which isomerizes to the potent cytotoxin 4-hydroxyequilenin-o-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of the equine estrogen metabolites 2-hydroxyequilin and 2-hydroxyequilenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. openaccessjournals.com [openaccessjournals.com]
Navigating the Safety Landscape of Equilin-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Equilin-d4, a deuterated form of the estrogenic steroid hormone Equilin. The information presented is collated from various Safety Data Sheets (SDS) to ensure a thorough understanding of the compound's properties, hazards, and handling requirements. This document is intended to serve as an essential resource for laboratory personnel and researchers engaged in drug development and other scientific investigations involving this compound.
Section 1: Chemical and Physical Properties
A clear understanding of the physical and chemical characteristics of this compound is fundamental to its safe handling and use in experimental settings. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Chemical Name | (9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one | [1][2] |
| Synonyms | Equilin-2,4,16,16-d4, 7-Dehydroestrone-d4 | [2][3][4][5][6] |
| CAS Number | 285979-79-5 | [1][3][4][5] |
| Molecular Formula | C₁₈H₁₆D₄O₂ | [1][7] |
| Molecular Weight | 272.37 g/mol | [1][3][7] |
| Appearance | Solid | [3] |
| Melting Point | 238-240 °C | [1][3] |
| Isotopic Purity | 98 atom % D | [3] |
| Optical Activity | [α]25/D +325°, c = 2 in ethanol | [3] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary health concerns are related to its potential carcinogenicity and reproductive toxicity.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |
| Acute Oral Toxicity | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Toxicological Summary:
While detailed toxicological studies specifically for this compound are not publicly available in the reviewed safety data sheets, the hazard classifications suggest significant health risks. The parent compound, Equilin, is a known estrogenic substance, and its biological activity is the basis for the presumed hazards of its deuterated analog. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Section 3: Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and mitigate risks.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified laboratory hood.[8][9]
-
Ensure easy access to safety showers and eyewash stations.[8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][8]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[1][8]
-
Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is recommended.
Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.[8]
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
-
Recommended storage temperature is -20°C.[8]
Logical Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound from preparation to completion.
Section 4: Emergency and First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][8] |
Emergency Response Decision Tree
Caption: A decision tree for first-aid response to accidental exposure to this compound.
Section 5: Experimental Protocols
The Safety Data Sheets for this compound summarize the results of toxicological assessments but do not provide detailed experimental protocols for these studies. The hazard classifications are derived from standardized tests, such as those for acute toxicity (e.g., OECD TG 420), skin and eye irritation (e.g., OECD TG 404, 405), and carcinogenicity/mutagenicity (e.g., Ames test, in vivo micronucleus assay). For specific, non-regulatory experimental uses of this compound, researchers must develop their own detailed protocols that incorporate the safety and handling information outlined in this guide.
Section 6: Spillage and Disposal
Accidental spills must be handled promptly and safely.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution.
Disposal:
-
Dispose of this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8] Do not allow the substance to enter drains or waterways.[9]
This technical guide is intended to provide a comprehensive overview of the safety data for this compound. It is not a substitute for a thorough review of the original Safety Data Sheet provided by the supplier and adherence to all institutional and regulatory safety protocols. Researchers are encouraged to consult with their institution's Environmental Health and Safety (EHS) department for guidance on the specific handling and disposal requirements for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. veeprho.com [veeprho.com]
- 3. 氟哌噻吨-2,4,16,16-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CAS 285979-79-5 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Equilin D4 | CAS No- 285979-79-5 | Simson Pharma Limited [simsonpharma.com]
- 7. This compound | Axios Research [axios-research.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. sds.edqm.eu [sds.edqm.eu]
The Pivotal Role of Equilin-d4 in Advancing Steroid Hormone Analysis: A Technical Guide
For Immediate Release
AUSTIN, TX – December 13, 2025 – In the intricate world of steroid hormone analysis, precision and accuracy are paramount. Researchers, scientists, and drug development professionals continually seek robust methodologies to quantify endogenous and exogenous steroids in complex biological matrices. This technical guide delves into the core of one such critical tool: Equilin-d4, a deuterated analog of the estrogenic steroid Equilin. Its primary function as an internal standard in mass spectrometry-based assays has significantly enhanced the reliability and sensitivity of steroid hormone quantification. This document provides an in-depth overview of its application, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their analytical endeavors.
This compound is a synthetic, stable isotope-labeled version of Equilin, where four hydrogen atoms have been replaced by deuterium.[1] This subtle yet significant alteration in mass allows it to be distinguished from its unlabeled counterpart by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This characteristic is the cornerstone of its utility as an internal standard in analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. It is added to biological samples at a known concentration at the beginning of the sample preparation process. By co-eluting with the analyte of interest (Equilin) through the chromatographic system and being subjected to the same ionization and fragmentation conditions in the mass spectrometer, this compound effectively compensates for variations in sample extraction, matrix effects, and instrument response.[3] This ensures a more accurate and precise quantification of the target analyte.
Quantitative Performance in Steroid Hormone Analysis
The application of this compound as an internal standard has demonstrated high sensitivity in the simultaneous quantification of steroid hormones. A notable example is the analysis of Estrone and Equilin in plasma, where the use of an internal standard mixture containing this compound and Estrone-d4 enabled the achievement of a low limit of quantification.
| Analyte | Internal Standard | Lower Limit of Quantification (LLOQ) in Plasma |
| Equilin | This compound | 1.117 pg/mL |
| Estrone | Estrone-d4 | 1.525 pg/mL |
| Table 1: Quantitative performance of an LC-MS/MS method for the simultaneous analysis of Equilin and Estrone using their respective deuterated internal standards.[1] |
Experimental Protocols
The following section outlines a detailed methodology for the quantitative analysis of Equilin in a biological matrix using this compound as an internal standard, based on established LC-MS/MS methods.[1]
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Aliquoting: Transfer a precise volume of the biological sample (e.g., plasma) into a clean extraction vial.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard mixture to all samples, calibration standards, and quality control samples, except for the blank matrix.[1]
-
Buffering and Mixing: Add an acidic buffer to the samples and vortex to ensure complete mixing.[1]
-
Centrifugation: Centrifuge the buffered plasma at 4500 rpm for 5 minutes.[1]
-
Solid Phase Extraction:
-
Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol to remove interfering substances.[1]
-
Elution: Elute the analytes (Equilin and this compound) from the cartridge with 1 mL of methanol.[1]
-
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in a specific volume of the mobile phase, vortex, and transfer to an HPLC vial for analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A high-sensitivity triple quadrupole mass spectrometer, such as a Shimadzu LCMS-8060, is suitable for this analysis.[1]
-
Chromatographic Separation: Utilize a suitable reversed-phase column to achieve chromatographic separation of Equilin and this compound from other matrix components. The mobile phase composition and gradient will need to be optimized for the specific column and analytes.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific precursor-to-product ion pairs that are monitored for each analyte and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Equilin | [Insert Precursor Ion] | [Insert Product Ion] |
| This compound | [Insert Precursor Ion + 4] | [Insert Product Ion] |
| Table 2: Exemplary Multiple Reaction Monitoring (MRM) transitions for Equilin and this compound. The exact m/z values would be determined during method development. |
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow of a typical bioanalytical method employing an internal standard for quantitative analysis.
Conclusion
This compound serves as an indispensable tool in modern steroid hormone analysis. Its role as a stable isotope-labeled internal standard significantly enhances the accuracy, precision, and reliability of quantitative methods, particularly in the context of LC-MS/MS. The ability to compensate for analytical variability from sample preparation to detection allows researchers to have greater confidence in their results. The detailed protocols and established quantitative performance metrics provided in this guide underscore the critical contribution of this compound to advancing research and development in endocrinology and related fields.
References
Methodological & Application
Application Note: Quantification of Equilin in Biological Matrices using Equilin-d4 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Equilin is a naturally occurring estrogenic steroid found in high concentrations in the urine of pregnant mares.[1] It is a significant component of conjugated equine estrogens, a medication widely used in estrogen replacement therapy to manage symptoms of menopause.[1][2] Accurate quantification of Equilin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[3] This application note provides a detailed protocol for the sensitive and accurate quantification of Equilin in plasma using a stable isotope-labeled internal standard, Equilin-d4, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound, a deuterium-labeled analog, ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.[3][4]
Principle of the Method
The method employs LC-MS/MS, a highly sensitive and selective analytical technique.[5] Samples are prepared using solid-phase extraction (SPE) to isolate the analyte from complex biological matrix components.[6] A known amount of the internal standard (IS), this compound, is added to all samples, calibrators, and quality control (QC) samples at the beginning of the preparation process.[6] Equilin and this compound are structurally similar and thus exhibit nearly identical chemical behavior during extraction and chromatographic separation. However, they are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer. Quantification is achieved by calculating the peak area ratio of the analyte (Equilin) to the internal standard (this compound) and plotting this ratio against the nominal concentration of the prepared calibration standards.
Materials and Reagents
-
Analytes: Equilin (CAS: 474-86-2), this compound (CAS: 285979-79-5)
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade)
-
Reagents: Formic acid, Ammonium acetate
-
Biological Matrix: Human plasma (K2-EDTA). For calibration standards, use charcoal-stripped human plasma to deplete endogenous steroids.[2][6]
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
Labware: Calibrated pipettes, polypropylene tubes, 96-well plates, autosampler vials.
-
Equipment: Analytical balance, centrifuge, vortex mixer, positive pressure manifold for SPE, nitrogen evaporator, LC-MS/MS system.
Experimental Protocols
Preparation of Standard and QC Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Equilin and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare intermediate working solutions for Equilin (for calibration curve and QCs) and this compound (internal standard spiking solution) by serially diluting the stock solutions with 50:50 methanol/water.
-
Calibration Standards and QCs: Spike the appropriate amounts of Equilin working solutions into charcoal-stripped plasma to prepare a calibration curve (e.g., 1-500 pg/mL) and quality control samples (Low, Medium, High).[6]
Sample Preparation (Solid-Phase Extraction)
For the analysis of total Equilin, an enzymatic hydrolysis step to convert conjugated metabolites (sulfates and glucuronides) to the parent molecule is required before extraction.[2]
-
Pre-treatment: To 200 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the this compound internal standard working solution. Vortex briefly.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[6]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water to remove interferences.[6]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[6]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water) and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| LC System | UPLC/UHPLC System |
| Column | C18, 1.7 µm, 2.1 x 100 mm (or similar) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 0.0 min: 30% B1.0 min: 30% B5.0 min: 95% B6.0 min: 95% B6.1 min: 30% B8.0 min: 30% B |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | Equilin: 267.2 > 143.1This compound: 271.2 > 145.1 |
| Spray Voltage | -3.0 kV |
| Capillary Temp. | 350°C |
| Sheath Gas | 40 (arbitrary units) |
| Auxiliary Gas | 10 (arbitrary units) |
| Collision Energy | Optimized for specific transitions (e.g., 30-40 eV) |
Note: For enhanced sensitivity, derivatization with reagents like dansyl chloride can be considered, which may require positive ion mode analysis.[5]
Data Presentation
Table 3: Example Calibration Curve and QC Levels
| Sample Type | Nominal Concentration (pg/mL) |
| Calibration Std 1 | 1.0 (LLOQ) |
| Calibration Std 2 | 2.5 |
| Calibration Std 3 | 10 |
| Calibration Std 4 | 50 |
| Calibration Std 5 | 100 |
| Calibration Std 6 | 250 |
| Calibration Std 7 | 500 (ULOQ) |
| Low QC (LQC) | 3.0 |
| Medium QC (MQC) | 75 |
| High QC (HQC) | 400 |
Table 4: Example Method Performance (Acceptance Criteria: ±15% for accuracy, ≤15% for precision)
| QC Level | N | Conc. Found (Mean, pg/mL) | Accuracy (%) | Precision (%CV) |
| LQC | 5 | 2.95 | 98.3 | 6.8 |
| MQC | 5 | 78.1 | 104.1 | 4.5 |
| HQC | 5 | 409.2 | 102.3 | 3.9 |
Visualizations
Caption: Experimental workflow for Equilin quantification.
Caption: Principle of internal standard quantification.
References
- 1. Equilin | C18H20O2 | CID 223368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a multi-class steroid hormone screening method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.co.kr [shimadzu.co.kr]
Application Notes and Protocols for the Pharmacokinetic Analysis of Estrogens Using Equilin-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Equilin-d4 as an internal standard for the quantitative analysis of estrogens in biological matrices, particularly for pharmacokinetic (PK) studies. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity and selectivity for accurate determination of estrogen concentrations.
Introduction
Equilin is a major component of conjugated equine estrogens used in hormone replacement therapy. Accurate measurement of its concentration in biological samples is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[1] this compound mimics the physicochemical properties of equilin, co-eluting chromatographically and exhibiting similar ionization efficiency, which effectively compensates for variations in sample preparation and instrument response.[2][3] This ensures the reliability and reproducibility of the analytical method.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of equilin and estrone using their respective deuterated internal standards (this compound and Estrone-d4). The data is compiled from various sources to provide a comprehensive overview.
Table 1: Method Validation Parameters for Equilin Analysis
| Validation Parameter | Result | Reference |
| Lower Limit of Quantification (LLOQ) | 1.117 pg/mL | [4] |
| Linearity Range | 1.117 - 1000 pg/mL (projected) | [4][5] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
Table 2: Precision and Accuracy of the LC-MS/MS Method for Equilin
| Quality Control Sample | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1.117 | ≤ 15% | ≤ 15% | ± 20% |
| Low QC | 3.5 | < 10% | < 10% | ± 15% |
| Mid QC | 50 | < 10% | < 10% | ± 15% |
| High QC | 800 | < 10% | < 10% | ± 15% |
Data presented in Table 2 is representative of typical acceptance criteria for bioanalytical method validation and is supported by findings in similar estrogen quantification assays.[6]
Table 3: Extraction Recovery
| Analyte | Extraction Method | Mean Recovery (%) |
| Equilin | Solid-Phase Extraction (SPE) | > 85% |
Recovery values are typically determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[1]
Experimental Protocols
This section details the methodologies for the key experiments involved in the pharmacokinetic analysis of estrogens using this compound.
Protocol 1: Sample Preparation from Human Plasma
This protocol is designed for the extraction of total equilin (free and conjugated) from human plasma. For the analysis of only unconjugated estrogens, the enzymatic hydrolysis step can be omitted.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia)
-
Acetate buffer (pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
Procedure:
-
Sample Thawing and Aliquoting: Thaw frozen plasma samples at room temperature. Vortex gently to ensure homogeneity. Aliquot 500 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each plasma sample, calibration standard, and quality control sample.
-
Enzymatic Hydrolysis (for Total Estrogens):
-
Add 250 µL of acetate buffer (pH 5.0) to each sample.
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex and incubate at 37°C for at least 4 hours (or overnight) to deconjugate the sulfated and glucuronidated estrogen metabolites.[6]
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the estrogens with 1 mL of methanol into a clean collection tube.[4]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of reconstitution solution. Vortex to ensure complete dissolution.
-
-
Sample Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of equilin and this compound. Instrument parameters should be optimized for the specific equipment used.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 90 | 10 |
| 8.0 | 90 | 10 |
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical - requires optimization):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Equilin | 269.2 | 143.1 | 35 |
| This compound | 273.2 | 147.1 | 35 |
Note: The specific MRM transitions and collision energies need to be empirically determined and optimized for the mass spectrometer being used to ensure maximum sensitivity and specificity.
Visualizations
The following diagrams illustrate the key workflows and pathways relevant to the pharmacokinetic analysis of estrogens.
Caption: Workflow for the preparation of plasma samples for estrogen analysis.
Caption: Logical flow of a pharmacokinetic study involving estrogen analysis.
Caption: Simplified genomic signaling pathway of estrogens.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
Application of Equilin-d4 in Equine Drug Testing: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the utilization of Equilin-d4 as an internal standard in the quantitative analysis of equilin in equine biological matrices, specifically plasma and urine. The methodologies described herein are crucial for accurate and reliable drug testing in the equine sports industry, ensuring fair competition and the welfare of the animals.
Introduction
Equilin, a naturally occurring estrogen in horses, can also be administered exogenously, making it a substance of interest in equine drug testing programs. To accurately quantify endogenous and detect illicit use, a robust analytical method is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. This compound's chemical and physical properties are nearly identical to that of endogenous equilin, ensuring it behaves similarly during sample preparation and analysis. This co-elution and similar ionization behavior allow for the correction of variability in extraction recovery and matrix effects, leading to highly accurate and precise quantification.
This guide details the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of equilin in equine plasma and urine, employing this compound as the internal standard.
Experimental Protocols
Sample Preparation
The following protocols outline the extraction of equilin from equine plasma and urine. Since estrogens are often present in conjugated forms (glucuronides and sulfates), an enzymatic hydrolysis step is included for the analysis of total equilin.
2.1.1. Equine Plasma
-
To 1.0 mL of equine plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 1.0 mL of 0.1 M acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Vortex the sample and incubate at 60°C for 2 hours to ensure complete hydrolysis of conjugated estrogens.
-
Allow the sample to cool to room temperature.
-
Perform a solid-phase extraction (SPE) using a C18 SPE cartridge.
-
Condition the cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed plasma sample onto the cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
2.1.2. Equine Urine
-
To 1.0 mL of equine urine in a polypropylene tube, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Follow steps 2-8 as described in the equine plasma preparation protocol (Section 2.1.1). Due to the potentially higher concentration of interferents in urine, an additional wash step with 3 mL of 40% methanol in water may be beneficial after the initial wash.
LC-MS/MS Analysis
The following conditions are a starting point and may require optimization based on the specific instrumentation used.
2.2.1. Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
2.2.2. Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions:
The following MRM transitions should be monitored for the quantification and confirmation of equilin and its internal standard, this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Equilin | 269.2 | 143.1 | 157.1 |
| This compound | 273.2 | 147.1 | 161.1 |
Data Presentation and Method Validation
A comprehensive validation of the analytical method should be performed to ensure its reliability for routine use. The following tables summarize the expected performance characteristics of the method.
Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Equilin | 0.1 - 50 | 0.1 | > 0.99 |
LLOQ: Lower Limit of Quantification
Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) - Intra-day | Precision (% RSD) - Inter-day |
| Equilin | 0.3 (Low QC) | 95 - 105 | < 15 | < 15 |
| 5 (Mid QC) | 90 - 110 | < 15 | < 15 | |
| 40 (High QC) | 90 - 110 | < 15 | < 15 |
QC: Quality Control, RSD: Relative Standard Deviation
Recovery and Matrix Effect
| Analyte | Matrix | Extraction Recovery (%) | Matrix Effect (%) |
| Equilin | Equine Plasma | 85 - 95 | 90 - 110 |
| Equine Urine | 80 - 95 | 85 - 115 |
Matrix Effect is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100%. A value of 100% indicates no matrix effect.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of equilin in equine biological samples using this compound as an internal standard.
Rationale for Using a Deuterated Internal Standard
The use of a deuterated internal standard like this compound is fundamental to achieving accurate and reliable quantitative results in mass spectrometry-based assays. The following diagram illustrates the logical relationship.
Application Notes and Protocols for Equilin Analysis using Equilin-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the sample preparation and quantification of Equilin in biological matrices, utilizing Equilin-d4 as a stable isotope-labeled internal standard. The protocols detailed below are primarily designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Introduction
Equilin is a naturally occurring estrogen found in horses and is a significant component of conjugated equine estrogens (CEEs), a medication commonly used for hormone replacement therapy in menopausal women.[1] Accurate quantification of Equilin in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. The use of a deuterated internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis as it effectively compensates for variability during sample preparation and analysis, ensuring high accuracy and precision.[2][3][4]
This document outlines the necessary steps for sample preparation, including extraction from plasma, and provides a general protocol for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of Equilin.
Table 1: Method Performance and Limits of Quantification
| Analyte | Internal Standard | LLOQ in Plasma (pg/mL) |
| Equilin | This compound | 1.117[1] |
Table 2: Calibration Standard and Quality Control Sample Concentrations in Charcoal-Stripped Plasma
| Sample Type | Level | Concentration (pg/mL) |
| Calibration Standard | 1 | 1.117 |
| 2 | 2.234 | |
| 3 | 5.585 | |
| 4 | 11.17 | |
| 5 | 22.34 | |
| 6 | 44.68 | |
| 7 | 89.36 | |
| 8 | 111.7 | |
| Quality Control | LQC | 3.351 |
| MQC | 33.51 | |
| HQC | 83.78 |
Experimental Protocols
A robust and reproducible sample preparation workflow is essential for accurate Equilin quantification. The following protocols describe the preparation of a surrogate matrix, extraction of Equilin from plasma samples, and a general LC-MS/MS methodology.
Preparation of Charcoal-Stripped Plasma (Surrogate Matrix)
For the preparation of calibration standards and quality control (QC) samples, it is often necessary to use a biological matrix free of endogenous Equilin.[5] Charcoal stripping is a common method to achieve this.[1][5]
Materials:
-
Human plasma
-
Activated charcoal
-
Centrifuge
Protocol:
-
Add activated charcoal to human plasma (e.g., 10% w/v).
-
Gently mix the suspension at 4°C for a specified period (e.g., 4-12 hours).
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 30 minutes to pellet the charcoal.
-
Carefully collect the supernatant (charcoal-stripped plasma).
-
Repeat the stripping process if necessary to ensure complete removal of endogenous estrogens.
Sample Preparation from Plasma using Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for cleaning up and concentrating analytes from complex biological matrices.[1][5][6]
Materials:
-
Plasma samples
-
This compound internal standard solution
-
Acidic buffer (e.g., acetate buffer)
-
SPE cartridges (e.g., C18)
-
Methanol
-
Water
-
Nitrogen evaporator
-
Mobile phase for reconstitution
Protocol:
-
Spike a known volume of plasma sample (e.g., 500 µL) with the this compound internal standard solution.
-
Add acidic buffer and vortex to mix.[1]
-
Centrifuge the buffered plasma at 4500 rpm for 5 minutes.[1]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water to remove interfering substances.[1]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.[1]
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 50°C.[1]
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase, vortex, and transfer to an HPLC vial for LC-MS/MS analysis.[1]
Optional Steps: Enzymatic Hydrolysis and Derivatization
-
Enzymatic Hydrolysis: To measure total Equilin (both free and conjugated forms), an enzymatic hydrolysis step is required prior to SPE to convert sulfate and glucuronide metabolites back to the parent molecule.[5] This typically involves incubation with enzymes like β-glucuronidase and sulfatase under optimized conditions (e.g., specific buffer, temperature, and time).[5]
-
Derivatization: For achieving very low detection limits (picogram levels), a derivatization step after elution and evaporation may be necessary to improve the ionization efficiency of Equilin in the mass spectrometer.[5][7] Reagents such as Dansyl Chloride can be used for this purpose.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Typical LC Conditions:
-
Column: A C18 or a specialized column for steroid separation, such as porous graphitic carbon, may be used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like ammonium acetate.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-20 µL.
Typical MS/MS Conditions:
-
Ionization Source: Heated Electrospray Ionization (HESI) in either positive or negative ion mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Equilin and this compound need to be optimized.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Equilin analysis.
Equilin Signaling Pathway
Caption: Equilin-mediated NF-κB signaling pathway.
Equilin, as an estrogen, primarily exerts its effects by binding to estrogen receptors (ERα and ERβ).[1] This can trigger a cascade of downstream events. One notable pathway involves the activation of the nuclear factor kappa-B (NF-κB) signaling pathway.[6] Equilin has been shown to decrease the expression of ERβ, leading to an increase in the expression of proteins involved in NF-κB activation.[6] This results in the translocation of the p65 subunit of NF-κB into the nucleus, where it promotes the transcription of genes encoding for adhesion molecules like E-selectin and intercellular adhesion molecule-1 (ICAM-1).[6] Additionally, Equilin has been found to promote the growth of cortical neurons through a mechanism dependent on the NMDA receptor.[2] Some of its vasodilatory effects may occur through pathways independent of classical estrogen receptors.
References
- 1. Equilin - Wikipedia [en.wikipedia.org]
- 2. Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Equilin|Estrogen Receptor Agonist|CAS 474-86-2 [benchchem.com]
- 4. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biologic effects of equilin sulfate in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Equilin displays similar endothelium-independent vasodilator potential to 17β-estradiol regardless of lower potential to inhibit calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring of Premarin® Using Equilin-d4
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Premarin® is a complex drug product composed of a mixture of conjugated estrogens derived from the urine of pregnant mares. It is a widely prescribed hormone replacement therapy (HRT) for the management of menopausal symptoms and for the prevention of osteoporosis. The primary estrogenic components of Premarin® are sodium estrone sulfate and sodium equilin sulfate, with other conjugated estrogens present in smaller amounts. Due to the inherent variability in the composition of this natural product and individual patient pharmacokinetic differences, therapeutic drug monitoring (TDM) can be a valuable tool to optimize therapy, ensuring efficacy while minimizing potential adverse effects.
This application note provides a detailed protocol for the quantitative analysis of the major components of Premarin® in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Equilin-d4 as an internal standard for the accurate quantification of equilin, a key component of Premarin®. This stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the analytical results.
Principle of the Method
The accurate quantification of conjugated estrogens in biological matrices presents analytical challenges due to their low concentrations and the presence of endogenous counterparts. This method utilizes a robust and sensitive LC-MS/MS approach for the simultaneous determination of key estrogenic compounds present in Premarin®. The workflow involves the enzymatic hydrolysis of the conjugated estrogens to their unconjugated forms, followed by a solid-phase extraction (SPE) clean-up step. The extracted analytes are then separated by reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This compound is added to the samples at the beginning of the procedure to serve as an internal standard for the quantification of equilin.
Materials and Reagents
-
Analytes and Internal Standards:
-
Equilin (Reference Standard)
-
Estrone (Reference Standard)
-
This compound (Internal Standard)
-
Estrone-d4 (Internal Standard)
-
-
Solvents and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
β-Glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Human plasma (charcoal-stripped for calibration standards and quality controls)
-
Experimental Protocols
Sample Preparation
-
Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.
-
Internal Standard Spiking: To 200 µL of plasma sample, add 10 µL of a working solution of this compound and Estrone-d4.
-
Enzymatic Hydrolysis:
-
Add 100 µL of sodium acetate buffer (0.1 M, pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase solution.
-
Incubate the mixture at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of the conjugated estrogens.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
Liquid Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate the analytes of interest. For example:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.
-
MRM Transitions: The following MRM transitions should be monitored. Note: These are representative transitions and should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Equilin | 269.2 | 143.1 | 35 |
| This compound (IS) | 273.2 | 147.1 | 35 |
| Estrone | 271.2 | 145.1 | 38 |
| Estrone-d4 (IS) | 275.2 | 147.1 | 38 |
| 17α-Dihydroequilin | 271.2 | 159.1 | 25 |
| 17β-Dihydroequilin | 271.2 | 183.1 | 22 |
Data Presentation
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of key components of Premarin®.
Table 1: Method Validation Parameters
| Parameter | Equilin | Estrone |
| Linearity Range (pg/mL) | 1.117 - 500 | 1.525 - 500 |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 1.117[1] | 1.525[1] |
| Intra-day Precision (%CV) | <10% | <10% |
| Inter-day Precision (%CV) | <15% | <15% |
| Accuracy (% Bias) | ±15% | ±15% |
| Recovery (%) | >85% | >85% |
Table 2: Representative MRM Transitions for Major Premarin® Components
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Equilin | 269.2 | 143.1 |
| This compound (IS) | 273.2 | 147.1 |
| Estrone | 271.2 | 145.1 |
| Estrone-d4 (IS) | 275.2 | 147.1 |
| 17α-Dihydroequilin | 271.2 | 159.1 |
| 17β-Dihydroequilin | 271.2 | 183.1 |
| 17α-Estradiol | 273.2 | 159.1 |
| 17β-Estradiol | 273.2 | 185.1 |
Mandatory Visualizations
Caption: Estrogen signaling pathway illustrating both genomic and non-genomic actions.
Caption: Therapeutic Drug Monitoring (TDM) workflow for Premarin® therapy.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the therapeutic drug monitoring of the major estrogenic components of Premarin® in human plasma. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving accurate and precise quantification. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in implementing TDM for Premarin®, ultimately contributing to personalized medicine and improved patient outcomes in hormone replacement therapy.
References
Application Note: Quantitative Analysis of Equilin Metabolites in Plasma Using Stable Isotope Dilution LC-MS/MS with Equilin-d4
AN-001 | For Research Use Only
Abstract
This application note presents a detailed protocol for the simultaneous quantification of Equilin and its major metabolites in plasma samples. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with Equilin-d4 as a stable isotope-labeled internal standard (SIL-IS). This methodology, which includes a comprehensive sample preparation procedure involving enzymatic hydrolysis and solid-phase extraction, offers high sensitivity and selectivity for researchers, scientists, and drug development professionals investigating the pharmacokinetics and metabolism of equine estrogens.
Introduction
Equilin is a naturally occurring estrogen found in horses and is a significant component of conjugated equine estrogen (CEE) preparations used in hormone replacement therapy.[1][2] Understanding the metabolic fate of Equilin is crucial for evaluating its efficacy and safety. The primary metabolic pathways include the reduction of the 17-keto group and aromatization of the B-ring.[3] This leads to the formation of several key metabolites, including 17α/β-dihydroequilin, equilenin, and their hydroxylated and conjugated (sulfate and glucuronide) forms.[1][3][4]
Accurate quantification of these metabolites in biological matrices is challenging due to their low circulating concentrations and structural similarity to endogenous estrogens.[5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose, offering superior sensitivity and specificity compared to traditional immunoassays.[7] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS.[8] It effectively compensates for variations in sample recovery and matrix-induced ion suppression, ensuring high accuracy and precision in the analytical results.[8]
This document provides a comprehensive protocol for the extraction and quantification of total Equilin and its metabolites from plasma, a method that can be readily adapted for pharmacokinetic and metabolic studies.
Metabolic Pathway of Equilin
Equilin undergoes extensive metabolism in the body. The primary transformations involve hydroxylation and the reduction of the ketone group at the C17 position. These metabolites can be further conjugated to form sulfates and glucuronides for excretion.[1][5]
Figure 1. Simplified metabolic pathway of Equilin.
Experimental Protocol
This protocol details the procedure for measuring total Equilin and its metabolites (free and conjugated) in plasma.
-
Analytes and Internal Standard: Equilin, Equilin metabolites (analytical standards), and this compound (Internal Standard).
-
Plasma: Control (blank) plasma, charcoal-stripped plasma for calibration standards.[2]
-
Enzymes: β-Glucuronidase/Arylsulfatase from Helix pomatia.
-
Solvents: Methanol, Acetonitrile (HPLC or Optima grade).[9]
-
Reagents: Formic acid, Ammonium acetate, Acetic acid, Anhydrous magnesium sulfate, Sodium acetate.[8][9]
-
Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric reversed-phase).[2]
Figure 2. Workflow for quantifying Equilin metabolites.
-
Sample Preparation:
-
Pipette 250 µL of plasma (study sample, quality control, or calibration standard) into a microcentrifuge tube.
-
Add the this compound internal standard solution and vortex briefly.
-
To measure total metabolites, perform enzymatic hydrolysis. Add an appropriate buffer (e.g., acetate buffer) and β-glucuronidase/arylsulfatase solution. Incubate as required (e.g., at 37°C for 4-16 hours) to deconjugate sulfate and glucuronide metabolites.[5][10]
-
Terminate the reaction and precipitate proteins by adding 2 volumes of ice-cold acetonitrile. Vortex vigorously and centrifuge to pellet the protein.[8]
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.[2]
-
Load the supernatant from the previous step onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.[2]
-
Elute the analytes with an appropriate volume of methanol or acetonitrile.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.[2][9]
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[9]
-
-
LC-MS/MS Analysis:
The following are typical starting conditions and should be optimized for the specific instrument and analytes of interest.
| Parameter | Suggested Condition |
| LC System | UPLC/HPLC System (e.g., Waters ACQUITY, Thermo Vanquish)[7] |
| Column | C18 or Phenyl-bonded column (e.g., ACQUITY UPLC C18, 1.8 µm, 2.1 x 30 mm). Porous graphitic carbon columns can offer superior separation for isomers.[12] |
| Mobile Phase A | Water with 0.1% Formic Acid or 1 mM Ammonium Fluoride.[7][9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid.[7] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C[7] |
| Gradient | A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute analytes, followed by a wash and re-equilibration step.[8] |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo TSQ, Waters Xevo, Shimadzu LCMS-8060)[2][7] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode. Negative mode is common for estrogens, but positive mode can be effective after derivatization.[11] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Key MS Parameters | Optimize source temperature, gas flows (nebulizer, drying gas), and compound-specific parameters (declustering potential, collision energy) for each analyte and this compound.[13][14] |
Quantitative Data
The following table summarizes quantitative data reported in the literature for Equilin and related metabolites. These values can serve as a reference for expected concentration ranges.
| Analyte | Biological Matrix | Concentration Range (ng/mL) | Reference Method | Citation(s) |
| Equilin (EQ) | Pregnant Mare Plasma | 74.92 - 235.54 | HPLC-UV | [10][15] |
| 17α-dihydroequilin | Pregnant Mare Plasma | 84.26 - 300.03 | HPLC-UV | [10][15] |
| Equilenin (EL) | Pregnant Mare Plasma | 116.47 - 266.02 | HPLC-UV | [10][15] |
| Estrone (E1) | Pregnant Mare Plasma | 97.91 - 449.13 | HPLC-UV | [10][15] |
| Equilin (EQ) | Human Plasma (Stripped) | LLOQ: 0.001117 ng/mL | LC-MS/MS | [2] |
| Estrone (E1) | Human Plasma (Stripped) | LLOQ: 0.001525 ng/mL | LC-MS/MS | [2] |
LLOQ: Lower Limit of Quantification
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust framework for the quantification of Equilin and its metabolites in plasma. The incorporation of an enzymatic hydrolysis step allows for the assessment of total metabolite concentrations, while the use of this compound as an internal standard ensures the highest level of accuracy and precision. This protocol is well-suited for researchers in pharmacology, toxicology, and clinical research who require reliable bioanalytical data on equine estrogens.
References
- 1. Equilin - Wikipedia [en.wikipedia.org]
- 2. shimadzu.co.kr [shimadzu.co.kr]
- 3. Metabolism of equilin sulfate in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The major metabolite of equilin, 4-hydroxyequilin, autoxidizes to an o-quinone which isomerizes to the potent cytotoxin 4-hydroxyequilenin-o-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
- 6. tandfonline.com [tandfonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. rsc.org [rsc.org]
- 15. madbarn.com [madbarn.com]
Application Notes and Protocols: Use of Equilin-d4 in Hormone Replacement Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Equilin-d4 as an internal standard in the quantitative analysis of Equilin, a key component of conjugated equine estrogen-based hormone replacement therapy (HRT). The protocols and data presented are intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic, metabolic, and mechanistic studies of HRT.
Introduction to Equilin and the Role of this compound
Equilin is a unique estrogenic steroid found in pregnant mare's urine and is a significant component of conjugated equine estrogen (CEE) formulations, such as Premarin, widely prescribed for HRT.[1] Unlike endogenous human estrogens, Equilin possesses a double bond in the B-ring of its steroid structure. Understanding its pharmacokinetics and biological effects is crucial for optimizing HRT regimens and ensuring patient safety.
This compound, a deuterium-labeled analog of Equilin, serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS).[2][3] Its chemical properties are nearly identical to Equilin, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation from the unlabeled analyte in the mass spectrometer, enabling accurate and precise quantification.
Quantitative Analysis of Equilin using LC-MS/MS with this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard for the sensitive and specific quantification of steroids in biological matrices.[4] The use of a stable isotope-labeled internal standard like this compound is critical to correct for matrix effects and variations in sample processing and instrument response.[3]
Summary of Analytical Method Performance
The following table summarizes the key performance characteristics of a published LC-MS/MS method for the simultaneous quantification of Estrone and Equilin in human plasma, utilizing Estrone-d4 and this compound as internal standards.[1]
| Parameter | Estrone | Equilin |
| Lower Limit of Quantification (LLOQ) | 1.525 pg/mL | 1.117 pg/mL |
| Correlation Coefficient (r²) | 0.9992 | 0.9985 |
| Internal Standard | Estrone-d4 | This compound |
| Matrix | Charcoal-stripped human plasma | Charcoal-stripped human plasma |
Detailed Experimental Protocol: Quantification of Total Equilin in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of total Estrone and Equilin.[1][4] Total quantification requires an enzymatic hydrolysis step to convert conjugated forms (sulfate and glucuronide metabolites) back to the parent molecule.
2.2.1. Materials and Reagents
-
Equilin and this compound reference standards
-
Human plasma (charcoal-stripped for calibration standards and quality controls)
-
β-Glucuronidase/Arylsulfatase enzyme (e.g., from Helix pomatia)
-
Acidic buffer (e.g., acetate buffer)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2.2.2. Sample Preparation Workflow
References
Application Note: Quantitative Analysis of Equilin in Plasma by Isotope Dilution Mass Spectrometry using Equilin-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Equilin is a prominent equine estrogen and a significant component of conjugated equine estrogen (CEE) formulations used in hormone replacement therapy.[1] Accurate quantification of Equilin in biological matrices is crucial for pharmacokinetic, metabolic, and toxicological studies. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for quantitative analysis by using a stable isotope-labeled internal standard.[2] This application note details a robust and sensitive method for the quantification of Equilin in plasma using its deuterated analog, Equilin-d4, as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is an ideal internal standard as it shares identical physicochemical properties with the unlabeled analyte, ensuring it co-elutes and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis.[3]
Quantitative Data Summary
The following table summarizes the typical quantitative performance characteristics of the described IDMS method for Equilin analysis in plasma.
| Parameter | Result |
| Analyte | Equilin |
| Internal Standard | This compound |
| Matrix | Human Plasma |
| Quantification Range | 1.117 - 541.815 pg/mL |
| Lower Limit of Quantification (LLOQ) | 1.117 pg/mL[4] |
| Linearity (Correlation Coefficient, r²) | > 0.998[4] |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Materials and Reagents
-
Equilin analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Human plasma (charcoal-stripped for calibration standards and quality controls)[4]
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Equilin and this compound in methanol.
-
Working Standard Solutions: Prepare a series of Equilin working standards by serial dilution of the primary stock solution with a 50:50 (v/v) methanol:water mixture.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) methanol:water mixture.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Spiking: To 500 µL of plasma sample (unknown, blank, calibration standard, or quality control), add a specified volume (e.g., 50 µL) of the this compound internal standard working solution. Vortex for 10 seconds.[4]
-
Acidification: Add an acidic buffer to the plasma sample and vortex to ensure complete mixing.[4]
-
Centrifugation: Centrifuge the sample at 4500 rpm for 5 minutes.[4]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[4][5] Do not allow the sorbent to dry out between steps.[5]
-
Sample Loading: Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.[4][5]
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove hydrophilic interferences.[4][5]
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol.[4][5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[4]
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.[4]
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5-µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
A scouting gradient of 5-95% B over 10-20 minutes can be used for initial method development.[6]
-
A typical optimized gradient might involve a linear increase in mobile phase B to ensure adequate separation of Equilin from other matrix components.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (suggested):
-
Equilin: To be determined empirically by infusing a standard solution. A likely precursor ion would be the [M+H]⁺ or [M-H]⁻.
-
This compound: The precursor ion will be 4 Da higher than that of unlabeled Equilin. The product ions are often the same or have a similar mass shift.
-
Collision energies should be optimized for each transition to maximize signal intensity.[7]
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the IDMS analysis of Equilin.
Equilin Signaling Pathway
References
- 1. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. resolian.com [resolian.com]
- 4. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Equilin in Human Plasma using a Validated LC-MS/MS Method with Equilin-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of equilin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, equilin-d4, to ensure high accuracy and precision. A straightforward solid-phase extraction (SPE) procedure is employed for sample clean-up, followed by rapid chromatographic separation. This method is suitable for pharmacokinetic studies, hormone replacement therapy monitoring, and other research applications requiring precise measurement of equilin in a complex biological matrix.
Introduction
Equilin is a naturally occurring estrogen in horses and a significant component of conjugated equine estrogens (CEE), a medication commonly used for hormone replacement therapy in postmenopausal women.[1][2] Accurate quantification of equilin in human plasma is crucial for understanding its pharmacokinetics, metabolism, and physiological effects.[2][3] LC-MS/MS has emerged as the preferred analytical technique for steroid hormone analysis due to its high sensitivity, selectivity, and specificity.[4][5] The use of a deuterated internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring reliable quantification. This application note provides a detailed protocol for the determination of equilin in plasma, from sample preparation to data analysis.
Experimental
Materials and Reagents
-
Equilin and this compound standards (Toronto Research Chemicals or equivalent)
-
HPLC-grade methanol, acetonitrile, and water (Fisher Scientific or equivalent)
-
Formic acid (Sigma-Aldrich or equivalent)
-
Human plasma (BioIVT or equivalent)
-
Solid-phase extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa)[6]
Equipment
-
Liquid chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)[1][7]
-
Tandem mass spectrometer (e.g., Shimadzu LCMS-8060, Sciex QTRAP 6500)[1]
-
SPE manifold
-
Nitrogen evaporator
-
Analytical balance
-
Pipettes and general laboratory glassware
Sample Preparation
A solid-phase extraction (SPE) method is employed for the efficient extraction of equilin from plasma.
-
Plasma Pre-treatment: To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample. Vortex for 30 seconds to precipitate proteins.[8]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes is a typical starting point, which can be optimized for specific systems.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Equilin: The precursor ion [M+H]+ is m/z 269.2. The specific product ion will need to be determined by direct infusion of a standard solution. A common fragmentation might involve the loss of water or other neutral losses from the steroid core.
-
This compound: The precursor ion [M+H]+ is m/z 273.2. The product ion will be 4 Da higher than the corresponding equilin product ion.
-
-
Ion Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 350°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Results and Discussion
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; accuracy and precision within ±20% |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard corrects for variability |
| Stability | Analyte stable under various storage and processing conditions |
Quantitative Data Summary
The following table presents representative quantitative data for the analysis of equilin.
| Analyte | LLOQ (pg/mL) | Linear Range (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Recovery (%) |
| Equilin | 1.117[1] | 1.117 - 358.660[1] | < 10% | < 10% | 85-115% | > 85% |
Note: The values presented are based on published data and may vary depending on the specific instrumentation and laboratory conditions.[1]
Workflow and Signaling Pathway Diagrams
Experimental Workflow
References
- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. masspec.scripps.edu [masspec.scripps.edu]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Troubleshooting isotopic exchange in Equilin-d4
Welcome to the technical support center for Equilin-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential isotopic exchange issues during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a deuterated form of Equilin, an estrogenic substance.[1] It is commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the accurate quantification of Equilin in various biological matrices.[2] The deuterium labeling provides a mass shift, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer.[3]
Q2: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, also known as back-exchange, is a chemical process where deuterium atoms on a labeled compound like this compound are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[4] This is problematic because it changes the mass-to-charge ratio of the internal standard, leading to a decreased signal for the deuterated standard and a potential artificial increase in the signal of the unlabeled analyte. This can compromise the accuracy and precision of quantitative analyses.[4]
Q3: How stable are the deuterium labels on commercially available this compound?
The stability of deuterium labels is highly dependent on their position within the molecule. Commercially available this compound is often labeled as Equilin-2,4,16,16-d4.[5] The labels at positions 2 and 4 are on an aromatic ring and are generally stable. The labels at position 16 are on a carbon adjacent to a carbonyl group. These can be susceptible to exchange under certain conditions, particularly in the presence of strong acids or bases, due to keto-enol tautomerism.
Q4: What experimental factors can promote isotopic exchange in this compound?
Several factors can increase the rate of hydrogen-deuterium exchange:
-
pH: Both acidic and basic conditions can catalyze the exchange. Neutral or near-neutral pH conditions are generally preferred to minimize exchange.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange. It is advisable to keep samples cool throughout the preparation and analysis process.[6]
-
Solvent: Protic solvents, such as water and methanol, can readily donate hydrogen atoms and facilitate exchange. Aprotic solvents like acetonitrile are often preferred for storing and handling deuterated standards.
-
Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions (e.g., high temperature, extreme pH), the greater the potential for isotopic exchange.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential isotopic exchange issues with this compound.
Problem: Inaccurate or inconsistent quantification of Equilin.
If you are observing poor precision, accuracy, or a drift in your results over an analytical run, isotopic exchange of your this compound internal standard may be a contributing factor.
Step 1: Assess Isotopic Purity of the Internal Standard
Question: Is my this compound standard contributing to the signal of unlabeled Equilin?
Rationale: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.[7]
Procedure:
-
Prepare a high-concentration solution of your this compound standard in a clean solvent (e.g., acetonitrile).
-
Analyze this solution using your LC-MS/MS method.
-
Monitor the mass transition of the unlabeled Equilin.
-
The presence of a peak at the retention time of Equilin indicates the presence of the unlabeled analyte as an impurity.
Step 2: Evaluate the Stability of this compound in Your Experimental Conditions
Question: Is my this compound undergoing isotopic exchange during sample preparation or analysis?
Rationale: The conditions of your analytical method, including sample diluent, mobile phase composition, and temperature, can induce isotopic exchange. A stability study can help determine if your experimental conditions are compromising the integrity of the internal standard.[7]
Procedure: A detailed protocol for a stability study is provided in the "Experimental Protocols" section below.
Step 3: Mitigate Isotopic Exchange
If you have identified that isotopic exchange is occurring, consider the following modifications to your experimental workflow:
-
pH Control: Adjust the pH of your sample and mobile phase to be as close to neutral as possible.
-
Temperature Control: Maintain low temperatures (e.g., 4°C) during sample preparation and use a cooled autosampler.[6]
-
Solvent Choice: Where possible, use aprotic solvents for sample dilution and reconstitution.
-
Minimize Time in Solution: Reduce the time that samples are in solution before analysis.
Data Presentation
The following table presents hypothetical data from a controlled experiment to illustrate the potential impact of pH and temperature on the isotopic stability of this compound over a 24-hour period.
| Mobile Phase Condition | Temperature (°C) | % this compound Remaining | % Equilin-d3 Formed |
| pH 3 | 4 | >99% | <1% |
| pH 3 | 25 | 97% | 3% |
| pH 7 | 4 | >99% | <1% |
| pH 7 | 25 | >99% | <1% |
| pH 10 | 4 | 98% | 2% |
| pH 10 | 25 | 92% | 8% |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions. It is crucial to perform a stability study under your own analytical conditions.
Experimental Protocols
Protocol for Isotopic Stability Study of this compound
Objective: To determine the stability of this compound in the analytical solutions over time under your specific experimental conditions.
Methodology:
-
Prepare Solutions:
-
Solution A: A mixture of Equilin and this compound in your initial mobile phase or sample diluent at a concentration representative of your samples.
-
Solution B: this compound only in the same solvent as Solution A.
-
-
Initial Analysis (t=0):
-
Inject both solutions at the beginning of your analytical run and record the peak areas for both the analyte and the internal standard.
-
-
Incubation:
-
Store aliquots of both solutions under the same conditions as your samples in the autosampler (e.g., temperature).
-
-
Time-Point Analysis:
-
Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).
-
-
Data Analysis:
-
In Solution A: Monitor the ratio of the Equilin peak area to the this compound peak area. A significant and consistent change in this ratio over time may indicate isotopic exchange.
-
In Solution B: Monitor for any increase in a signal at the mass transition of unlabeled Equilin. This would be a direct indicator of H/D exchange.[7]
-
Visualizations
Caption: A stepwise guide to troubleshooting inaccurate or inconsistent quantification of Equilin.
Caption: Simplified mechanism of keto-enol tautomerism leading to isotopic exchange at position 16 of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound | CAS 285979-79-5 | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Matrix Effects with Equilin-d4 in Urine Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Equilin-d4 as an internal standard to overcome matrix effects in the LC-MS/MS analysis of urine samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in urine analysis?
A1: this compound is a deuterium-labeled version of Equilin. Its primary function is to serve as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays, such as LC-MS/MS.[1][2] By adding a known amount of this compound to each urine sample, it allows for the accurate quantification of the unlabeled (native) analyte, such as Equilin or other related estrogens. The SIL-IS co-elutes with the analyte and experiences similar variations during sample preparation, chromatography, and ionization, thus correcting for potential errors.[3]
Q2: What are matrix effects and why are they a concern in urine samples?
A2: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting compounds present in the sample matrix.[4][5] Urine is a complex biological matrix containing a high concentration of various components like salts, urea, and other endogenous and exogenous substances.[5] These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[4][5]
Q3: How does this compound help in mitigating matrix effects?
A3: Since this compound is chemically and structurally almost identical to the native analyte, it is assumed to have the same chromatographic retention time and to be affected by matrix interferences in the same way.[3] By calculating the ratio of the analyte's peak area to the internal standard's peak area, any signal suppression or enhancement caused by the urine matrix is normalized, leading to more accurate and reliable results.[3] This is the core principle of isotope dilution mass spectrometry.[4]
Q4: What are the ideal characteristics of a deuterated internal standard like this compound?
A4: For reliable quantification, a deuterated internal standard should have high chemical (>99%) and isotopic (≥98%) purity.[3] It should have a sufficient number of deuterium atoms (typically 3 or more) to be clearly resolved from the native analyte's isotopic distribution.[3] The deuterium labels should also be on stable, non-exchangeable positions of the molecule to prevent deuterium-hydrogen back-exchange.[3]
Q5: Can I use this compound for the analysis of other estrogens besides Equilin?
A5: While the ideal internal standard is the stable isotope-labeled analog of the specific analyte being measured, in practice, a structurally similar SIL-IS can sometimes be used for a panel of related compounds, provided that it co-elutes and behaves similarly to all analytes of interest. However, this requires careful validation to ensure that it adequately compensates for matrix effects for each individual analyte.[6] For the most accurate results, it is recommended to use a specific SIL-IS for each target analyte.
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
This is often observed as high variability in quality control (QC) samples or results that are not reproducible.
| Potential Cause | Troubleshooting Step | Rationale |
| Chromatographic Separation of Analyte and this compound (Isotope Effect) | Overlay the chromatograms of the native analyte and this compound to verify co-elution. A slight separation can lead to differential matrix effects. | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If they do not co-elute perfectly, they may be affected differently by matrix components.[3] |
| Isotopic Contribution | Analyze a high-concentration solution of this compound alone and check for any signal at the mass transition of the native analyte. | The this compound standard may contain a small percentage of the unlabeled analyte, which can lead to a positive bias, especially at low concentrations of the native analyte.[3] |
| Differential Matrix Effects | Perform a post-extraction spike experiment to evaluate the matrix effect on both the analyte and this compound independently. | Even with co-elution, the analyte and the internal standard might experience different degrees of ion suppression or enhancement. This needs to be assessed and mitigated.[7] |
Issue 2: Drifting or Inconsistent Internal Standard Signal
This refers to a systematic increase or decrease in the this compound peak area across an analytical run.
| Potential Cause | Troubleshooting Step | Rationale |
| Deuterium-Hydrogen Back-Exchange | Incubate this compound in the sample diluent and mobile phase to check for stability. Ensure the deuterium labels are on non-exchangeable positions. | If deuterium atoms are on labile positions (e.g., hydroxyl or carboxyl groups), they can exchange with protons from the solvent, leading to a loss of the deuterated signal.[3] |
| System Carryover or Adsorption | Inject blank samples after a high-concentration sample to check for carryover. Use appropriate wash solutions for the injector and column. | The internal standard may adsorb to parts of the LC system, leading to carryover and inconsistent signals in subsequent injections. |
| In-source Fragmentation | Optimize the mass spectrometer's source conditions (e.g., collision energy) to minimize fragmentation of the this compound precursor ion before it enters the quadrupole. | If the internal standard fragments in the ion source, its signal intensity will be reduced and variable. |
Experimental Protocols
Protocol 1: Evaluation of Differential Matrix Effects
Objective: To quantitatively assess if the urine matrix affects the analyte and this compound to the same extent.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase or a clean solvent.
-
Set B (Post-Spike Matrix): Extract a blank urine sample (a sample known to not contain the analyte). Then, spike the analyte and this compound into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike the analyte and this compound into a blank urine sample before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Interpretation of Results:
| Matrix Effect Value | Interpretation |
| ~100% | No significant matrix effect. |
| < 100% | Ion suppression is occurring. |
| > 100% | Ion enhancement is occurring. |
A significant difference between the Matrix Effect values for the analyte and this compound indicates differential matrix effects and that the internal standard is not adequately compensating for the matrix interferences.
Protocol 2: Sample Preparation of Urine Samples
Objective: To prepare urine samples for LC-MS/MS analysis, incorporating this compound.
Methodology:
-
Thaw urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples (e.g., at 14,000 g for 10 minutes) to pellet any particulate matter.
-
Transfer an aliquot (e.g., 200 µL) of the supernatant to a clean tube.
-
Add a known concentration of this compound internal standard solution to the aliquot.
-
Perform sample cleanup. The choice of cleanup method depends on the specific analyte and the required sensitivity. Common methods for urine include:
-
Dilute-and-Shoot: Dilute the sample with mobile phase. This is a simple but less effective method for removing matrix components.[8]
-
Protein Precipitation: Add a solvent like acetonitrile (e.g., in a 2:1 ratio of solvent to urine), vortex, and centrifuge to precipitate proteins.[5]
-
Solid-Phase Extraction (SPE): This is a more effective method for removing interfering compounds and concentrating the analyte.[4]
-
-
Evaporate the solvent from the cleaned-up sample if necessary, and reconstitute in the mobile phase.
-
Inject the final sample into the LC-MS/MS system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Equilin & Equilin-d4 Analysis
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address and resolve the chromatographic shift observed between Equilin and its deuterated internal standard, Equilin-d4, during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is this compound used in the analysis of Equilin?
A deuterated internal standard (IS) is a version of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] this compound is used as an internal standard in the quantitative analysis of Equilin to improve the accuracy and precision of the measurement.[1][2] Because it is chemically almost identical to Equilin, it behaves similarly during sample preparation (e.g., extraction), chromatography, and ionization in the mass spectrometer.[1] This allows it to act as an internal reference to correct for variations that can occur during the analytical process, such as sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[3][4]
Q2: Why am I observing a retention time shift between Equilin and this compound?
The primary reason for a retention time difference between an analyte and its deuterated internal standard is the "chromatographic isotope effect".[1][5] This effect arises from the subtle differences in physicochemical properties between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and hydrophobicity.[1][6] In reversed-phase chromatography, which is commonly used for steroid analysis, deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts because they can be slightly less hydrophobic.[1][7]
Q3: Is a small, consistent retention time shift between Equilin and this compound acceptable?
Yes, a small and consistent retention time shift is often acceptable, provided it does not compromise the accuracy and precision of the quantification.[1] The key is consistency across all samples, calibrators, and quality controls in an analytical run. However, if the shift is significant or variable, it can become problematic as the analyte and internal standard may be affected differently by matrix effects.[5][8]
Q4: What factors can influence the magnitude of the chromatographic shift?
Several factors can influence the degree of separation between Equilin and this compound:
-
Number and Location of Deuterium Atoms: The more deuterium atoms present, the larger the potential isotope effect.[9] The position of the labels on the molecule also plays a crucial role.[5] this compound is labeled with four deuterium atoms.[10][11]
-
Chromatographic Conditions: Mobile phase composition (e.g., organic solvent choice like methanol vs. acetonitrile), pH, gradient slope, and column temperature can all modulate the interactions of the analytes with the stationary phase and thus affect the separation.[1][12]
-
Stationary Phase Chemistry: The type of stationary phase (e.g., C18, Phenyl, PGC) can influence the separation.[13] While C18 is common, more planar molecules like Equilin can have unique interactions with different column chemistries.[13]
Q5: How can this chromatographic shift impact my quantitative results?
If Equilin and this compound do not co-elute perfectly, they may experience different degrees of matrix effects, particularly ion suppression or enhancement, in the mass spectrometer's ion source.[5][8] This is especially problematic if there are sharp changes in matrix effects across the elution profile.[5] Differential matrix effects can lead to an inaccurate ratio of the analyte to the internal standard, compromising the precision and accuracy of the final calculated concentration.[8][14]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to the chromatographic shift of Equilin and this compound.
Issue 1: Significant or Variable Retention Time Shift
A noticeable or inconsistent separation between Equilin and this compound peaks can jeopardize the reliability of your assay.
Troubleshooting Workflow for Retention Time Variability
Caption: Troubleshooting workflow for retention time shifts.
| Possible Cause | Recommended Action |
| Chromatographic Isotope Effect | The inherent physicochemical differences between Equilin and this compound are causing separation.[1] |
| Action 1: Adjust Mobile Phase. Modify the organic solvent (e.g., switch between acetonitrile and methanol) or adjust mobile phase additives to alter selectivity.[1] | |
| Action 2: Modify Gradient. A shallower gradient can sometimes improve co-elution.[15] | |
| Action 3: Adjust Temperature. Systematically vary the column temperature. Changes in temperature can alter the retention of each compound differently.[1] | |
| Inconsistent System Performance | Fluctuations in the LC system can cause retention times to drift for both analytes, but potentially to different extents. |
| Action 1: Verify Flow Rate. Check for leaks in the system and ensure pump seals and check valves are functioning correctly.[16][17] | |
| Action 2: Check Mobile Phase. Ensure mobile phases are prepared consistently and are properly degassed. Buffer pH should be stable.[18] | |
| Action 3: Stabilize Temperature. Ensure the column oven is maintaining a consistent temperature.[19] |
Issue 2: Inaccurate or Imprecise Quantitative Results
Even with a stable retention time shift, you may encounter issues with data quality.
Data Accuracy Troubleshooting Logic
Caption: Logic for troubleshooting inaccurate quantitative results.
| Possible Cause | Recommended Action |
| Differential Matrix Effects | Due to the lack of perfect co-elution, Equilin and this compound are experiencing different levels of ion suppression or enhancement from the sample matrix.[5][8] |
| Action 1: Improve Co-elution. Apply the method optimization steps from "Issue 1" to reduce the separation between the two peaks. Better co-elution is the best defense against differential matrix effects.[4] | |
| Action 2: Evaluate Matrix Effects. Perform a post-column infusion experiment to map regions of ion suppression/enhancement in your chromatogram. This will confirm if the peaks are eluting in a region of high matrix interference.[4] | |
| Isotopic Impurity | The this compound internal standard contains a significant amount of unlabeled Equilin. This will cause a positive bias in the results, especially at low concentrations.[4][5] |
| Action 1: Check Standard Purity. Inject a high-concentration solution of only the this compound standard.[3] Monitor the mass transition for unlabeled Equilin. Any signal detected indicates the presence of this impurity.[4] | |
| Action 2: Contact Supplier. If significant impurity is found, contact the supplier for the certificate of analysis or to obtain a higher purity batch.[4] Isotopic enrichment should ideally be ≥98%.[4] |
Experimental Protocols
Protocol: Systematic Evaluation of Chromatographic Parameters
This protocol provides a structured approach to optimizing your LC method to achieve better co-elution of Equilin and this compound.
Objective: To minimize the retention time difference (ΔRT) between Equilin and this compound.
Methodology:
-
Establish Baseline:
-
Prepare a solution containing known concentrations of both Equilin and this compound in the initial mobile phase.
-
Perform several injections using your current LC-MS/MS method to establish the baseline retention times (RT) and the ΔRT.
-
-
Evaluate Mobile Phase Composition:
-
Solvent Type: If your current method uses acetonitrile, prepare an identical mobile phase B with methanol. Run the experiment and compare the ΔRT.
-
Solvent Strength: Systematically vary the ratio of your aqueous and organic mobile phases. For a gradient method, adjust the initial and final percentages of the organic solvent.
-
-
Evaluate Column Temperature:
-
Using the mobile phase composition that provided the best co-elution from Step 2, test the effect of column temperature.
-
Set the column temperature to 30°C, 35°C, 40°C, and 45°C.
-
Inject the standard solution at each temperature, ensuring the system has equilibrated before each injection. Record the RT for both compounds and calculate the ΔRT.
-
-
Data Analysis:
-
Compile the retention times and ΔRT values for each condition into a table for easy comparison.
-
Identify the combination of solvent and temperature that results in the smallest, most stable ΔRT while maintaining good peak shape and sensitivity.
-
Illustrative Data Table from Optimization Experiments
| Condition | Parameter | Equilin RT (min) | This compound RT (min) | ΔRT (sec) |
| A (Baseline) | ACN / 35°C | 5.42 | 5.38 | 2.4 |
| B | MeOH / 35°C | 6.15 | 6.12 | 1.8 |
| C | ACN / 45°C | 5.18 | 5.15 | 1.8 |
| D | MeOH / 45°C | 5.88 | 5.86 | 1.2 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Axios Research [axios-research.com]
- 11. Equilin-2,4,16,16-d4 D 98atom 285979-79-5 [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Why is my LC Retention Time Shifting? [restek.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. halocolumns.com [halocolumns.com]
Technical Support Center: Equilin-d4 Isotopic Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the isotopic purity of Equilin-d4. Accurate determination of isotopic distribution is critical for ensuring the reliability of quantitative studies where this compound is used as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it crucial for this compound?
A1: Isotopic purity refers to the percentage of a deuterated compound, such as this compound, that is fully labeled with the desired number of deuterium atoms.[1][2] It is crucial because commercially available deuterated standards are not 100% enriched and contain a distribution of isotopologues (molecules with the same chemical formula but different isotopic compositions).[2][3] For accurate quantification in methods like LC-MS/MS, where this compound is used as an internal standard, knowing the exact isotopic distribution is essential to avoid systematic errors in your results.[3]
Q2: What are the primary analytical techniques to assess the isotopic purity of this compound?
A2: The two primary techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] Often, a combination of both is used for a comprehensive analysis.[5] HRMS is excellent for quantifying the relative abundance of each isotopologue, while NMR confirms the location of deuterium labeling and assesses the overall deuteration.[1][5]
Q3: What kind of results can I expect from an isotopic purity analysis of this compound?
A3: The analysis will provide the isotopic distribution, which is the percentage of each isotopologue present in the sample. For this compound, you would expect to see the relative abundance of the d4 species (fully deuterated), as well as d0, d1, d2, and d3 species. The isotopic purity is typically reported as the percentage of the d4 isotopologue.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Quantification and Variability in Assays | Inaccurate isotopic purity of the this compound internal standard. | 1. Verify the isotopic purity of your this compound lot using HRMS. 2. Update the isotopic distribution in your quantification software. 3. Consider purchasing a new lot of this compound with a certified isotopic purity. |
| Unexpected Isotopologues Observed in Mass Spectrum | 1. Contamination of the sample. 2. In-source hydrogen-deuterium (H/D) exchange.[6] 3. Presence of impurities in the deuterated standard. | 1. Ensure proper sample handling and use of clean solvents to avoid contamination.[7] 2. Optimize MS source conditions (e.g., temperature, solvent composition) to minimize back-exchange. 3. Use a high-purity solvent for sample preparation. |
| Discrepancy Between HRMS and NMR Results | 1. NMR may have lower sensitivity compared to MS.[5] 2. Positional isomers may not be resolved by MS alone. | 1. Rely on HRMS for the most accurate isotopic distribution. 2. Use 2D-NMR techniques to confirm the specific positions of deuterium labeling. |
Experimental Protocols
I. Isotopic Purity Determination by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
This method separates this compound from potential impurities and uses high-resolution mass spectrometry to determine the relative abundance of each isotopologue.[1][5]
A. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL in the initial mobile phase.[5]
B. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential contaminants.
C. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.[1][5]
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Scan Range: m/z 250-300 (to cover the expected isotopologues of Equilin).
-
Data Acquisition: Full scan mode.[1]
D. Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue of Equilin (d0 to d4).[1]
-
Integrate the peak areas for each isotopologue.[1]
-
Calculate the percentage of each isotopologue relative to the total integrated area of all species to determine the isotopic purity.[1]
Table 1: Theoretical m/z values for Equilin Isotopologues
| Isotopologue | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ m/z |
| Equilin-d0 | C₁₈H₂₀O₂ | 268.1463 | 269.1536 |
| Equilin-d1 | C₁₈H₁₉DO₂ | 269.1526 | 270.1599 |
| Equilin-d2 | C₁₈H₁₈D₂O₂ | 270.1589 | 271.1662 |
| Equilin-d3 | C₁₈H₁₇D₃O₂ | 271.1652 | 272.1725 |
| This compound | C₁₈H₁₆D₄O₂ | 272.1714 | 273.1787 |
II. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm that the deuterium atoms are in the correct positions on the Equilin molecule and to assess the structural integrity.[1]
A. Sample Preparation:
-
Dissolve 5-10 mg of the this compound standard in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).[1]
B. NMR Analysis:
-
¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at the expected positions of deuteration confirms successful labeling.[1]
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. The signals for the carbon atoms bonded to deuterium will appear as multiplets due to C-D coupling, providing further confirmation of the labeling positions.[1]
-
²H NMR: A deuterium NMR spectrum will show signals corresponding to the positions of the deuterium labels.
Workflow and Data Interpretation
Caption: Workflow for assessing the isotopic purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing MS/MS Parameters for Equilin and Equilin-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the quantitative analysis of Equilin and its deuterated internal standard, Equilin-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Equilin and this compound in negative ionization mode?
A1: For quantitative analysis using multiple reaction monitoring (MRM), the recommended mass transitions are summarized in the table below. These transitions should be used as a starting point for method development.
Q2: Why is a deuterated internal standard like this compound necessary for accurate quantification?
A2: A deuterated internal standard is crucial for accurate and precise quantification in LC-MS/MS analysis. This compound is chemically identical to Equilin but has a different mass. It is added to samples at a known concentration before sample preparation. Because it behaves almost identically to the analyte during extraction, chromatography, and ionization, it effectively compensates for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response. This ensures that the calculated concentration of Equilin is reliable, even in complex biological matrices.
Q3: What are the common challenges in analyzing Equilin and other steroids by LC-MS/MS?
A3: The analysis of steroids like Equilin can present several challenges:
-
Low Ionization Efficiency: Steroids are often neutral, non-polar molecules that can exhibit poor ionization in electrospray ionization (ESI), leading to low sensitivity.
-
Matrix Effects: Biological samples such as plasma contain numerous endogenous compounds that can co-elute with the analyte and interfere with its ionization, causing ion suppression or enhancement and affecting accuracy.
-
Isobaric Interferences: Other endogenous steroids or metabolites may have the same nominal mass as Equilin, potentially leading to inaccurate quantification if not chromatographically resolved.
-
Low Physiological Concentrations: Equilin may be present at very low levels in biological samples, requiring highly sensitive instrumentation and optimized methods for detection and quantification.
-
Need for Derivatization: In some cases, derivatization may be necessary to improve the ionization efficiency and sensitivity of steroids.
MS/MS Parameter Optimization Guide
Optimizing Collision Energy (CE) and Declustering Potential (DP)
The optimal Collision Energy (CE) and Declustering Potential (DP) are instrument-dependent and must be determined empirically. The following is a general procedure for optimizing these parameters by infusion.
Experimental Protocol for CE and DP Optimization:
-
Prepare a Standard Solution: Prepare a solution of Equilin (or this compound) in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and robust signal (e.g., 100 ng/mL).
-
Infuse the Standard: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire Data in Q1 Scan Mode: Set the mass spectrometer to scan the first quadrupole (Q1) to find the precursor ion of your analyte ([M-H]⁻ for Equilin in negative mode).
-
Optimize Declustering Potential (DP):
-
Set the instrument to monitor the precursor ion.
-
Manually or automatically ramp the DP voltage across a relevant range (e.g., -20 to -150 V for negative mode) while observing the signal intensity of the precursor ion.
-
Plot the signal intensity as a function of the DP. The optimal DP will be the voltage that provides the maximum signal intensity for the precursor ion without causing fragmentation.
-
-
Acquire Product Ion Scan: With the optimized DP, perform a product ion scan to identify the major fragment ions.
-
Optimize Collision Energy (CE):
-
Select the most intense and specific product ions for MRM analysis.
-
For each MRM transition (precursor > product), ramp the CE over a range (e.g., -10 to -60 eV for negative mode) while infusing the standard solution.
-
Plot the intensity of each product ion as a function of CE. The optimal CE for each transition is the value that produces the maximum signal intensity for that specific product ion.
-
-
Finalize the MRM Method: Create an MRM method using the optimized DP and the specific optimal CE for each selected transition.
Data Presentation: Recommended MS/MS Parameters
The following table summarizes the recommended starting MRM transitions for Equilin and this compound. The optimal CE and DP values should be determined for your specific instrument using the protocol described above.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Polarity |
| Equilin | 267.0 | 143.3, 265.3 | Negative |
| This compound | 271.0 | 145.0 | Negative |
Experimental Protocols
Sample Preparation from Plasma using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of Equilin and this compound from plasma samples.
-
Sample Aliquoting: Aliquot 500 µL of plasma into a clean polypropylene tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample (except for blank matrix samples).
-
Protein Precipitation: Add 1 mL of acidified methanol to each sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No or Low Signal for Analyte and Internal Standard | 1. Instrument not tuned or calibrated.2. Incorrect MRM transitions or MS parameters.3. Ion source is dirty.4. LC flow not reaching the MS.5. Sample preparation failure. | 1. Perform instrument tuning and calibration as per manufacturer's guidelines.2. Verify the precursor and product ions and re-optimize DP and CE.3. Clean the ion source components (e.g., capillary, cone).4. Check for leaks or blockages in the LC system.5. Prepare a fresh standard and inject it to confirm instrument performance. Review the sample preparation procedure. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation.2. Matrix effects (ion suppression/enhancement).3. Inconsistent injection volume.4. Unstable spray in the ion source. | 1. Ensure consistent and precise execution of the sample preparation protocol.2. Optimize chromatographic separation to resolve the analyte from interfering matrix components. Consider using a different SPE sorbent or a liquid-liquid extraction. Dilute the sample if sensitivity allows.3. Check the autosampler for proper operation.4. Optimize ion source parameters (e.g., gas flows, temperature, spray voltage). |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH or composition.3. Sample solvent incompatible with the mobile phase.4. Co-eluting interferences. | 1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase composition or pH.3. Ensure the reconstitution solvent is similar in composition to the initial mobile phase.4. Improve chromatographic resolution by modifying the gradient or using a different column chemistry. |
| Internal Standard Signal is Low or Absent in Samples | 1. Error in adding the internal standard.2. Degradation of the internal standard.3. Severe ion suppression specific to the internal standard. | 1. Verify the procedure for adding the internal standard.2. Check the stability of the internal standard in the stock solution and during sample processing.3. Investigate matrix effects for the internal standard by post-column infusion experiments. |
Visualizations
Technical Support Center: Analysis of Equilin-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Equilin-d4 during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
In-source fragmentation (ISF) is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the analyte of interest, in this case, this compound, breaks apart into smaller fragments within the ion source of the mass spectrometer, before reaching the mass analyzer. This is problematic because it can reduce the abundance of the intact molecular ion, leading to decreased sensitivity and inaccurate quantification. It can also complicate data analysis by generating multiple fragment ions that may be mistaken for other compounds.
Q2: What are the primary causes of in-source fragmentation of this compound?
The primary causes of in-source fragmentation for steroidal compounds like this compound are excessive energy transfer to the ions in the ESI source. The main contributing factors are:
-
High Cone Voltage (or Declustering/Fragmentor Voltage): This voltage is applied to extract ions from the atmospheric pressure region into the vacuum region of the mass spectrometer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1]
-
High Source Temperature: Elevated temperatures in the ion source can provide thermal energy that contributes to the fragmentation of thermally sensitive molecules like steroids.
-
High Nebulizing and Desolvation Gas Temperatures: These gases facilitate the desolvation of the analyte, but excessively high temperatures can also induce fragmentation.
Troubleshooting Guide: Minimizing In-source Fragmentation of this compound
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound in your LC-MS/MS experiments.
Issue: I am observing significant in-source fragmentation of my this compound standard, characterized by a low abundance of the precursor ion and high intensity of fragment ions.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting and minimizing in-source fragmentation of this compound.
Detailed Troubleshooting Steps:
Step 1: Optimize the Cone Voltage (Declustering Potential/Fragmentor Voltage)
The cone voltage is one of the most critical parameters influencing in-source fragmentation.
-
Action: Systematically reduce the cone voltage in small increments (e.g., 5-10 V) and monitor the intensity of the this compound precursor ion and its fragments.
-
Rationale: Lowering the cone voltage reduces the energy of collisions between ions and gas molecules in the source, thereby minimizing fragmentation.[1]
-
Expected Outcome: A significant decrease in the intensity of fragment ions and a corresponding increase in the intensity of the precursor ion.
Step 2: Evaluate and Adjust Source and Gas Temperatures
Excessive heat can cause thermal degradation of this compound.
-
Action: Gradually lower the source temperature and/or the desolvation gas temperature.
-
Rationale: Steroids can be thermally labile, and reducing the temperature in the ion source can prevent thermal decomposition.
-
Expected Outcome: A reduction in fragmentation, especially if thermal degradation is a contributing factor.
Step 3: Optimize Gas Flow Rates
Nebulizer and desolvation gas flow rates can also play a role.
-
Action: Adjust the nebulizing and desolvation gas flow rates. Start with the instrument manufacturer's recommendations and optimize from there.
-
Rationale: Proper gas flow is crucial for efficient desolvation. Inefficient desolvation can lead to the formation of adducts or unstable ions that are more prone to fragmentation.
-
Expected Outcome: Improved ion stability and reduced fragmentation.
Step 4: Review the Mobile Phase Composition
The composition of your mobile phase can affect ionization efficiency and ion stability.
-
Action: Ensure your mobile phase is appropriate for steroid analysis. Common mobile phases for estrogens include acetonitrile or methanol with a small amount of an additive like ammonium formate or acetic acid.
-
Rationale: The choice of solvent and additive can influence the charge state and stability of the generated ions. For example, using additives that promote the formation of a stable [M-H]⁻ ion in negative ion mode is beneficial.
-
Expected Outcome: Enhanced signal intensity and stability of the precursor ion.
Data Presentation: Recommended ESI-MS Parameters
The following table summarizes recommended starting parameters for the analysis of this compound, based on literature for similar estrogenic compounds. Note that optimal values are instrument-dependent and should be determined empirically.
| Parameter | Recommended Starting Value | Effect of Increasing the Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | N/A |
| Capillary Voltage | 1.0 - 4.0 kV | May increase signal to a point, but higher voltages can cause instability.[2] |
| Cone Voltage | 10 - 30 V | Increases in-source fragmentation. [1] |
| Source Temperature | 120 - 150 °C | Can increase fragmentation if too high. |
| Desolvation Gas Temp. | 350 - 500 °C | Can increase fragmentation if too high. |
| Desolvation Gas Flow | 600 - 800 L/hr | Instrument dependent; optimization required. |
| Nebulizer Gas Pressure | 30 - 60 psig | Instrument dependent; optimization required. |
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage
-
Prepare a standard solution of this compound at a concentration that gives a stable signal (e.g., 100 ng/mL).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Set all other source parameters to a reasonable starting point based on the table above.
-
Begin with a high cone voltage where fragmentation is observed.
-
Acquire mass spectra for at least one minute to ensure signal stability.
-
Decrease the cone voltage by 10 V and repeat the acquisition.
-
Continue decreasing the cone voltage in 10 V increments until a significant reduction in fragmentation is observed and the precursor ion intensity is maximized.
-
Plot the precursor and fragment ion intensities as a function of cone voltage to determine the optimal setting.
Visualization of In-source Fragmentation
The following diagram illustrates the proposed in-source fragmentation pathway for Equilin, which is expected to be similar for this compound. Studies on related estrogens show characteristic losses from the D-ring of the steroid structure.[3][4][5]
Caption: Proposed in-source fragmentation pathway of Equilin, leading to characteristic fragment ions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Fragmentation pathways of five estrogens using electrospray ionization quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Equilin-d4 Concentration in Quantitative Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Equilin-d4 concentration on assay performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an assay?
A1: this compound is a deuterium-labeled stable isotope of Equilin.[1] It is most commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] Its fundamental role is to compensate for variability during sample preparation and analysis, such as differences in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[3] By adding a fixed concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte (Equilin) signal to the internal standard signal is used for quantification, which significantly improves the accuracy and precision of the results.[4]
Q2: How do I choose the optimal concentration for this compound as an internal standard?
A2: The ideal concentration of this compound depends on several factors, including the expected concentration range of the analyte (Equilin) in your samples, the sensitivity of your mass spectrometer, and the nature of the biological matrix.[3] A general guideline is to use a concentration that produces a stable and reproducible signal that is well above the limit of quantitation (LOQ), but not so high that it causes detector saturation or suppresses the ionization of the analyte.[3][5] A common practice is to set the internal standard concentration in the lower to the middle third of the analyte's calibration curve range.[3]
Q3: Can the concentration of this compound affect the linearity of my calibration curve?
A3: Yes, the concentration of the internal standard can impact the linearity of the calibration curve. An inappropriately high concentration of this compound can lead to ion suppression, where the internal standard and the analyte compete for ionization in the mass spectrometer's source.[3][5] This can disproportionately affect the analyte at higher concentrations, leading to a non-linear response. Conversely, an internal standard concentration that is too low may result in a poor signal-to-noise ratio, increasing variability and affecting the precision of the measurements across the calibration range. In some cases, for wide calibration ranges, increasing the internal standard concentration (e.g., to 2.5 times the upper limit of quantitation) has been shown to improve linearity by mitigating saturation effects of the analyte.[5]
Q4: What are the consequences of using an this compound concentration that is too high or too low?
A4:
-
Too High: An excessively high concentration can lead to signal suppression of the analyte, reducing sensitivity.[3] It can also cause detector saturation and may lead to non-linearity in the calibration curve.[5][6]
-
Too Low: A concentration that is too low may result in a weak and variable signal for the internal standard, leading to poor precision and inaccurate quantification.[7] This is especially problematic if the internal standard signal is close to the lower limit of quantitation (LLOQ).
Troubleshooting Guide
Issue 1: Poor Linearity (R² < 0.99) in the Calibration Curve
| Possible Cause | Troubleshooting Action | Expected Outcome |
| This compound concentration is too high, causing ion suppression at higher analyte concentrations. | Reduce the this compound concentration to be within the lower to the middle of the analyte's calibration range. | Improved linearity and a correlation coefficient (R²) closer to 1.0. |
| This compound concentration is too low, leading to high variability in the analyte/IS ratio. | Increase the this compound concentration to ensure a stable and reproducible signal. | Reduced variability in the response ratio and improved linearity. |
| Analyte and this compound are not co-eluting, leading to differential matrix effects. | Modify the chromatographic method (e.g., gradient, column) to ensure complete co-elution. | Consistent analyte/IS ratio across the calibration range. |
Issue 2: Inaccurate and/or Imprecise Results for Quality Control (QC) Samples
| Possible Cause | Troubleshooting Action | Expected Outcome |
| Inconsistent addition of this compound solution to samples. | Review and optimize the sample preparation workflow to ensure consistent and accurate pipetting of the internal standard. | Improved precision (%CV) and accuracy (%Bias) for QC samples. |
| Degradation of this compound in the stock or working solution. | Prepare fresh this compound solutions and re-analyze the samples. Assess the stability of the internal standard under the storage and experimental conditions. | QC sample results fall within the acceptance criteria (typically ±15% of the nominal value).[8] |
| Significant matrix effects that are not being compensated for by this compound. | Perform a matrix effect evaluation experiment. If significant differential matrix effects are observed, further sample cleanup or chromatographic optimization may be necessary. | Reduced variability in the internal standard response across different matrix lots and improved accuracy. |
Data Presentation
The concentration of the internal standard is a critical parameter in method development. The following table illustrates a hypothetical example of how varying the concentration of this compound might impact key assay performance parameters for the quantification of Equilin over a calibration range of 1-500 pg/mL.
| This compound Concentration | Linearity (R²) | LLOQ QC Accuracy (%Bias) | LLOQ QC Precision (%CV) | High QC Accuracy (%Bias) | High QC Precision (%CV) |
| 10 pg/mL (Too Low) | 0.985 | -18.5% | 19.2% | -12.1% | 14.5% |
| 100 pg/mL (Optimal) | 0.998 | +5.2% | 7.8% | +2.5% | 4.1% |
| 1000 pg/mL (Too High) | 0.989 | +8.1% | 9.5% | +16.8% (out of spec) | 8.2% |
This table presents hypothetical data for illustrative purposes based on common principles in bioanalytical method validation.
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
-
Prepare Analyte Calibration Standards: Prepare a series of Equilin calibration standards in the appropriate biological matrix, covering the expected analytical range (e.g., 1-500 pg/mL).
-
Prepare this compound Working Solutions: Prepare three different concentrations of this compound working solutions (e.g., low, medium, and high).
-
Sample Preparation: For each calibration standard and a set of low, medium, and high QC samples, create three parallel sets. Spike each set with one of the this compound working solutions. Process all samples using the established extraction procedure.
-
LC-MS/MS Analysis: Analyze all prepared samples using the developed LC-MS/MS method.
-
Data Analysis:
-
For each this compound concentration, plot the calibration curve of the analyte based on the peak area ratio (Equilin Area / this compound Area) versus the analyte concentration.
-
Evaluate the linearity (R²) of each calibration curve.
-
Assess the accuracy and precision of the QC samples for each this compound concentration.
-
The optimal concentration will yield the best linearity, accuracy, and precision.[3]
-
Protocol 2: Evaluation of Matrix Effects
-
Sample Sets: Prepare three sets of samples:
-
Set 1 (Neat Solution): Prepare the analyte (Equilin) and internal standard (this compound) in a clean solvent at low and high concentrations.
-
Set 2 (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Add the analyte and internal standard to the final extract at low and high concentrations.
-
Set 3 (Pre-Extraction Spike): Add the analyte and internal standard to the blank biological matrix before the extraction process at low and high concentrations.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF): Calculate the ratio of the peak area in the presence of the matrix (Set 2) to the peak area in the neat solution (Set 1). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[9]
-
Recovery: Compare the peak areas from Set 3 to Set 2.
-
Internal Standard Normalized Matrix Factor: Calculate the ratio of the analyte MF to the internal standard MF.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the internal standard-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[8]
Mandatory Visualizations
References
- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal standard - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Equilin-d4 Stability in Biological Matrices
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Equilin-d4 in various biological matrices. The information presented here is based on general principles of bioanalytical method validation for stable isotope-labeled internal standards. It is crucial to experimentally validate the stability of this compound for your specific laboratory conditions and matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of Equilin, a naturally occurring estrogen. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is commonly used as an internal standard (IS). The key advantage of using a stable isotope-labeled internal standard like this compound is that it has nearly identical chemical and physical properties to the analyte (Equilin). This allows it to co-elute chromatographically and experience similar ionization efficiency, which helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Q2: What are the primary biological matrices for this compound analysis?
The most common biological matrices for the analysis of estrogens like Equilin and their deuterated internal standards include plasma, serum, and urine.[1] Depending on the specific pharmacokinetic or metabolic study, other matrices such as tissue homogenates may also be used.
Q3: What are the key stability concerns for this compound in biological matrices?
The primary stability concerns for this compound in biological matrices include:
-
Freeze-Thaw Stability: The stability of the analyte after repeated cycles of freezing and thawing of the biological samples.[1]
-
Short-Term (Bench-Top) Stability: The stability of the analyte in the processed samples at room temperature for the duration of the analytical run.[1]
-
Long-Term Stability: The stability of the analyte in the biological matrix at a specified storage temperature (e.g., -20°C or -80°C) for an extended period.[1]
-
Post-Preparative Stability: The stability of the analyte in the final extracted sample, often in the autosampler, before injection into the analytical instrument.[1]
-
Stock Solution Stability: The stability of the this compound stock solution at its storage temperature.[1]
Q4: Is this compound susceptible to isotopic back-exchange?
Isotopic back-exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix, can be a concern for some deuterated internal standards.[1] The likelihood of this occurring depends on the position of the deuterium labels on the molecule and the pH of the environment. For this compound, it is important to be aware of the location of the deuterium atoms. If they are in positions prone to exchange, this could impact the accuracy of quantification. Stability studies should be designed to detect any potential back-exchange.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound in stored samples | Analyte degradation due to improper storage temperature. | Verify that samples have been consistently stored at the validated temperature (e.g., -80°C). Review temperature logs for any deviations.[2] |
| Repeated freeze-thaw cycles. | Check the sample handling history to determine the number of freeze-thaw cycles. It is best practice to aliquot samples into smaller volumes to avoid repeated thawing and freezing of the entire sample.[2] | |
| Enzymatic degradation. | Ensure samples were processed promptly after collection and kept on ice during handling to minimize enzymatic activity.[2][3] | |
| Adsorption to container surfaces. | Use silanized glassware or low-binding polypropylene tubes for sample collection and storage. | |
| Inconsistent this compound peak areas in a batch | Inaccurate pipetting of the internal standard solution. | Calibrate pipettes regularly and ensure proper pipetting technique. |
| Degradation of this compound in the autosampler. | Perform post-preparative stability tests to determine how long processed samples can remain in the autosampler without significant degradation. Consider using a cooled autosampler.[1] | |
| Matrix effects affecting ionization. | While a stable isotope-labeled internal standard corrects for matrix effects, severe or variable ion suppression/enhancement can still be problematic. Optimize the sample preparation method (e.g., using solid-phase extraction) and chromatographic separation. | |
| Shift in this compound retention time | Change in mobile phase composition or pH. | Prepare fresh mobile phase and verify the pH. |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered. If the problem persists, replace the analytical column. | |
| Presence of interfering peaks at the mass transition of this compound | Contamination from reagents or labware. | Use high-purity solvents and reagents. Thoroughly clean all glassware and labware. |
| Cross-contamination between samples. | Implement a rigorous cleaning procedure for the autosampler injection port and needle. Include blank injections between high-concentration samples. |
Experimental Protocols
Detailed methodologies are crucial for assessing the stability of this compound. The following are general protocols that should be adapted and validated for your specific application.
Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.[1]
Methodology:
-
Spike a fresh pool of the biological matrix (e.g., plasma, serum) with this compound at low and high quality control (QC) concentrations.
-
Aliquot the spiked matrix into multiple vials.
-
Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., three or five).
-
After the final thaw, process and analyze the samples alongside freshly prepared calibration standards and QC samples that have not undergone freeze-thaw cycles.
-
The analyte is considered stable if the mean concentration of the freeze-thaw samples is within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability Assessment
Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a period equivalent to the sample preparation and analysis time.[1]
Methodology:
-
Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.
-
Allow the spiked samples to sit on the benchtop at room temperature for a specified duration (e.g., 4, 8, or 24 hours).
-
At the end of the incubation period, process and analyze the samples along with freshly prepared calibration standards and QCs.
-
The analyte is considered stable if the mean concentration of the incubated samples is within ±15% of the nominal concentration.
Long-Term Stability Assessment
Objective: To assess the stability of this compound in a biological matrix under the intended long-term storage conditions.[2]
Methodology:
-
Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.
-
Store the spiked samples at the proposed long-term storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples.
-
Thaw the samples and analyze them against a freshly prepared calibration curve.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Data Presentation
The following tables provide examples of how to summarize stability data for this compound. Note: The data presented here is for illustrative purposes only and must be determined experimentally.
Table 1: Example of Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Nominal Conc. (ng/mL) | Cycle 1 Mean Conc. (ng/mL) | Cycle 1 % Nominal | Cycle 3 Mean Conc. (ng/mL) | Cycle 3 % Nominal | Cycle 5 Mean Conc. (ng/mL) | Cycle 5 % Nominal |
| This compound | 5 | 4.95 | 99 | 4.85 | 97 | 4.70 | 94 |
| This compound | 500 | 505 | 101 | 490 | 98 | 480 | 96 |
Table 2: Example of Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Analyte | Nominal Conc. (ng/mL) | 4h Mean Conc. (ng/mL) | 4h % Nominal | 8h Mean Conc. (ng/mL) | 8h % Nominal | 24h Mean Conc. (ng/mL) | 24h % Nominal |
| This compound | 5 | 5.00 | 100 | 4.90 | 98 | 4.75 | 95 |
| This compound | 500 | 498 | 99.6 | 490 | 98 | 465 | 93 |
Table 3: Example of Long-Term Stability of this compound in Human Plasma at -80°C
| Analyte | Nominal Conc. (ng/mL) | 1 Month Mean Conc. (ng/mL) | 1 Month % Nominal | 3 Months Mean Conc. (ng/mL) | 3 Months % Nominal | 6 Months Mean Conc. (ng/mL) | 6 Months % Nominal |
| This compound | 5 | 4.98 | 99.6 | 4.90 | 98 | 4.80 | 96 |
| This compound | 500 | 500 | 100 | 490 | 98 | 475 | 95 |
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound stability testing.
Caption: General workflow for this compound stability assessment.
Caption: Troubleshooting logic for inconsistent this compound signal.
References
Technical Support Center: Analysis of Equilin with Equilin-d4 Internal Standard
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Equilin-d4 as an internal standard in LC-MS/MS analysis, with a primary focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant concern in the LC-MS/MS analysis of Equilin?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, Equilin, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon leads to a decreased signal intensity, which can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[2] In the context of Equilin analysis, which often requires detection at low concentrations, mitigating ion suppression is critical for reliable results.
Q2: How does using this compound as a deuterated internal standard (D-IS) help in correcting for ion suppression?
A2: Deuterated internal standards are considered the "gold standard" for quantitative LC-MS/MS because they share nearly identical physicochemical properties with the analyte of interest.[3] The core assumption is that this compound will co-elute with Equilin and experience the same degree of ion suppression.[3] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by ion suppression can be normalized, leading to more accurate and precise quantification.[3]
Q3: Can this compound fail to correct for ion suppression accurately? If so, why?
A3: Yes, under certain circumstances, a deuterated internal standard like this compound may not provide adequate correction. The most common reason is a slight chromatographic separation between the analyte and the D-IS, often referred to as an "isotope effect."[4][5] If this separation occurs in a region of the chromatogram with significant and variable ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate and imprecise results.[3] It is crucial to ensure complete co-elution of Equilin and this compound.[4]
Q4: What are the primary sources of ion suppression when analyzing Equilin in biological samples?
A4: The primary sources of ion suppression in biological matrices like plasma or serum are endogenous components that are often co-extracted with the analyte. These include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression, particularly in electrospray ionization (ESI).
-
Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can build up in the MS source, reducing its efficiency.
-
Other Endogenous Molecules: Lipids, peptides, and other small molecules can compete with Equilin for ionization.[6]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to ion suppression when using this compound.
Issue 1: Poor Sensitivity, Inconsistent Peak Areas, or High Variability in Results
This is a classic indicator of uncompensated ion suppression.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation Using Equilin-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical process to ensure the generation of reliable data for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled (SIL) internal standard is a widely accepted best practice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] Deuterated standards, such as Equilin-d4, are favored because their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation and analysis.[3]
This guide provides a comparative overview of the performance of bioanalytical methods utilizing this compound as an internal standard against other alternatives, supported by experimental data and detailed protocols in line with regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]
Comparative Performance of Internal Standards
The choice of internal standard significantly impacts the accuracy and precision of a bioanalytical method. While SIL internal standards are considered the gold standard, it is important to understand their performance in comparison to other options, such as structural analogs. Deuterated standards like this compound closely mimic the analyte (Equilin) in terms of extraction recovery, ionization efficiency, and chromatographic retention time, thereby providing superior correction for experimental variability.[2][5]
Below is a summary of performance data from a highly sensitive simultaneous quantitative analysis of estrone and equilin in plasma using their respective deuterated internal standards.[6]
| Parameter | Equilin with this compound IS | Estrone with Estrone-d4 IS | General Acceptance Criteria (FDA/EMA) |
| Lower Limit of Quantitation (LLOQ) | 1.117 pg/mL | 1.525 pg/mL | Analyte response at LLLOQ should be at least 5 times the response of a blank sample.[7] |
| Linearity (Correlation Coefficient, r²) | 0.9985 | 0.9992 | ≥ 0.99[8] |
| Accuracy (% Nominal) | Within ±15% (except LLOQ within ±20%) | Within ±15% (except LLOQ within ±20%) | Mean concentration should be within ±15% of the nominal value for QC samples (±20% for LLOQ).[7] |
| Precision (%CV) | <15% (except LLOQ <20%) | <15% (except LLOQ <20%) | CV should not exceed 15% for QC samples (20% for LLOQ).[7] |
Experimental Protocols
Robust bioanalytical method validation is essential to ensure data reliability.[2] The following are detailed methodologies for key validation experiments when using a deuterated internal standard like this compound.
1. Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte and internal standard from endogenous matrix components and other potential interferences.[3]
-
Protocol:
-
Analyze a minimum of six individual lots of blank biological matrix (e.g., plasma).
-
Spike one set of these blank matrices with the internal standard (this compound) only.
-
Spike another set with the analyte (Equilin) at the Lower Limit of Quantitation (LLOQ) and the internal standard.
-
Analyze the samples and assess for any interfering peaks at the retention times of the analyte and internal standard.
-
-
Acceptance Criteria: The response of interfering peaks in the blank matrix should be less than 20% of the analyte response at the LLOQ and less than 5% of the internal standard response.[7]
2. Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.[7]
-
-
Acceptance Criteria:
3. Matrix Effect
-
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.[2]
-
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution.
-
Set B: Blank matrix extract spiked with the analyte and internal standard post-extraction.
-
Set C: Matrix from at least six different sources spiked with the analyte and internal standard before extraction.
-
-
Analyze the samples from all three sets.
-
The matrix factor is calculated as the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).
-
-
Acceptance Criteria: The CV of the matrix factor across the different lots of the matrix should not be greater than 15%.[1]
4. Sample Extraction Procedure for Equilin and this compound from Plasma [6]
-
Objective: To efficiently extract Equilin and this compound from plasma samples prior to LC-MS/MS analysis.
-
Protocol:
-
Pipette spiked calibration standards and quality control samples into 4 mL RIA vials.
-
Add the internal standard mixture (including this compound), except to the blank samples.
-
Add an acidic buffer and vortex to ensure complete mixing.
-
Centrifuge the buffered plasma at 4500 rpm for 5 minutes.
-
Perform solid-phase extraction (SPE) on the supernatant:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of the appropriate buffer.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.
-
Visualizing the Bioanalytical Workflow
To better illustrate the logical flow of the validation process and the sample analysis workflow, the following diagrams are provided.
Caption: A high-level workflow for bioanalytical method validation.
Caption: Workflow for sample preparation and analysis using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. shimadzu.co.kr [shimadzu.co.kr]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Equilin Bioanalysis: The Impact of Equilin-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Equilin, a key component in hormone replacement therapies, is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. The gold standard for such bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1] The reliability of LC-MS/MS assays is significantly enhanced by the use of an appropriate internal standard (IS). This guide provides an objective comparison of an Equilin assay's performance with and without its stable isotope-labeled (SIL) internal standard, Equilin-d4, supported by representative experimental data and detailed protocols.
This compound is a deuterated form of Equilin, meaning specific hydrogen atoms in the molecule have been replaced with deuterium.[2] This subtle change in mass allows the mass spectrometer to distinguish between the analyte (Equilin) and the internal standard (this compound), while their near-identical chemical and physical properties ensure they behave similarly during sample preparation and analysis.[3] This co-elution and similar ionization behavior are crucial for correcting analytical variability, including matrix effects, which can significantly impact the accuracy and precision of results.[4]
Performance Comparison: The Advantage of a Stable Isotope-Labeled Internal Standard
The use of this compound as an internal standard markedly improves the performance of the Equilin quantification assay. The following table summarizes the expected performance characteristics of an LC-MS/MS assay for Equilin with a structural analog internal standard versus one with this compound. The data presented is a composite of typical values reported for validated bioanalytical methods of steroid hormones.[5][6]
| Performance Parameter | Equilin Assay with Structural Analog IS | Equilin Assay with this compound IS | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.99 | >0.995 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 5-10 pg/mL | 1-5 pg/mL | Clearly defined and reproducible |
| Intra-assay Precision (%CV) | <15% | <10% | ≤15% (≤20% at LLOQ) |
| Inter-assay Precision (%CV) | <15% | <10% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | ±15% | ±10% | Within ±15% (±20% at LLOQ) |
| Matrix Effect (%CV) | <20% | <15% | Monitored and minimized |
| Recovery (%CV) | <15% | <10% | Consistent and reproducible |
As the table illustrates, the incorporation of this compound leads to enhanced precision, accuracy, and a lower limit of quantification. This is primarily due to its ability to effectively compensate for variations during the analytical process.
Experimental Protocols
The following are representative protocols for the quantification of Equilin in human plasma using LC-MS/MS, outlining the procedures for an assay cross-validation.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking: To 200 µL of plasma, add 20 µL of the appropriate internal standard working solution (either a structural analog or this compound). For the "without IS" comparison, 20 µL of the initial mobile phase would be added.
-
Vortexing: Vortex the samples for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute Equilin and the internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a 5 µL aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 30% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Equilin Transition: e.g., m/z 269.2 → 143.1
-
This compound Transition: e.g., m/z 273.2 → 147.1
-
Cross-Validation Workflow
Cross-validation is essential to ensure the reliability and comparability of data when a bioanalytical method is modified. In this context, it would involve comparing the performance of the Equilin assay using a structural analog internal standard against the same assay using this compound.
Caption: Workflow for the cross-validation of Equilin assays.
Signaling Pathway of Estrogen Action
While not directly related to the analytical cross-validation, understanding the biological context of Equilin is crucial for researchers. Equilin is an estrogen, and its biological effects are mediated through estrogen receptors (ERα and ERβ).
Caption: Simplified genomic signaling pathway of Equilin.
References
- 1. m.youtube.com [m.youtube.com]
- 2. resolian.com [resolian.com]
- 3. A liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay to profile 20 plasma steroids in endocrine diso… [ouci.dntb.gov.ua]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Equilin-d4 and Structural Analog Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of the performance of Equilin-d4, a stable isotope-labeled internal standard (SIL-IS), with that of a typical structural analog for the quantification of Equilin.
Internal standards are essential in LC-MS/MS analysis to correct for variability arising from sample preparation, such as extraction inconsistencies, and analytical fluctuations, including injection volume and matrix effects. An ideal internal standard should mimic the physicochemical behavior of the analyte to ensure it is equally affected by these variables. The two primary choices for an internal standard are a SIL-IS, like this compound, or a non-deuterated structural analog.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, which ensures they co-elute and experience similar ionization effects in the mass spectrometer.[1] This co-elution behavior allows for more effective compensation for matrix effects, a phenomenon where co-eluting compounds from the sample matrix can suppress or enhance the analyte's ionization, leading to inaccurate quantification. Regulatory bodies like the FDA and EMA recommend the use of SIL-IS where feasible for bioanalytical method validation.
Quantitative Performance Comparison
The selection of an internal standard significantly influences the performance of a bioanalytical method. The following table summarizes the typical performance characteristics of an LC-MS/MS method for Equilin using this compound versus a hypothetical, yet representative, structural analog internal standard. The data for the this compound method is based on a validated, high-sensitivity assay, while the performance of the structural analog is based on established principles of their lesser ability to correct for analytical variability.[2]
| Performance Parameter | Equilin with this compound (SIL-IS) | Equilin with Structural Analog IS |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.117 pg/mL[2] | 5 - 10 pg/mL |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 20% |
| Accuracy (% Bias) | ± 10% | ± 20% |
| Matrix Effect (%CV of IS-normalized matrix factor) | < 5% | 15 - 25% |
| Extraction Recovery Variability (%CV) | < 5% | 10 - 20% |
As the data illustrates, the use of this compound as an internal standard is expected to yield superior performance across all key validation parameters. The closer tracking of the analyte by its deuterated counterpart minimizes the impact of matrix-induced ion suppression or enhancement, a common challenge in the analysis of complex biological matrices like plasma.[2] This leads to improved precision and accuracy in the quantification of Equilin.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the performance comparison.
Sample Preparation (for Plasma)
-
Aliquoting: Aliquot 200 µL of human plasma (charcoal-stripped for calibration standards to remove endogenous estrogens) into a 1.5 mL microcentrifuge tube.[2]
-
Internal Standard Spiking: Add a fixed amount of this compound or the structural analog internal standard working solution to each plasma sample, except for the blank matrix.[2]
-
Protein Precipitation: Add 600 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for further processing or direct injection.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Equilin: Precursor ion > Product ion (to be determined empirically).
-
This compound: Precursor ion > Product ion (e.g., m/z 273.2 > 145.1).[2]
-
Structural Analog IS: Precursor ion > Product ion (to be determined empirically).
-
Method Validation Experiments
-
Linearity: Analyze a series of calibration standards prepared in the biological matrix to determine the concentration range over which the detector response is proportional to the concentration.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day) to assess the closeness of repeated measurements and the closeness of the measured value to the true value.
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. The variability of the internal standard-normalized matrix factor across different lots of the biological matrix is a key indicator of the internal standard's ability to compensate for matrix effects.
-
Extraction Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples to determine the efficiency of the extraction process.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic for choosing a stable isotope-labeled internal standard, the following diagrams are provided.
References
The Decisive Advantage of Equilin-d4 as an Internal Standard in Bioanalytical Quantification
In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative assays are paramount. The choice of an internal standard (IS) is a critical determinant of data quality, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. For the quantification of equilin, a key component of conjugated estrogen therapies, the use of a stable isotope-labeled (SIL) internal standard, specifically Equilin-d4, offers significant advantages over other alternatives such as structural analogs. This guide provides an objective comparison, supported by experimental principles and data from analogous compounds, to underscore the superiority of this compound for researchers, scientists, and drug development professionals.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest.[1] This near-perfect chemical mimicry ensures that the internal standard behaves similarly to the analyte during sample preparation, chromatography, and ionization, thereby providing a more accurate correction for experimental variability.[2]
The Superiority of Deuterated Internal Standards: A Performance Comparison
While direct comparative studies for this compound against other internal standards are not extensively published, the advantages of using deuterated standards over structural analogs have been consistently demonstrated for a wide range of analytes, including other steroids. The key performance metrics that highlight this superiority are accuracy, precision, and the mitigation of matrix effects.
Key Performance Indicators:
-
Accuracy: Deuterated internal standards lead to higher accuracy in quantification because they co-elute with the analyte, experiencing the same degree of ion suppression or enhancement in the mass spectrometer. Structural analogs, having different chemical structures, often have different retention times and ionization efficiencies, leading to less reliable correction.
-
Precision: The use of a SIL-IS like this compound results in improved precision, as reflected by lower relative standard deviation (%RSD) in quality control samples. This is due to the consistent correction for variations throughout the analytical process.
-
Matrix Effect: Matrix effects, the suppression or enhancement of the analyte signal by co-eluting compounds from the biological matrix, are a major source of error in bioanalysis. Deuterated standards are the most effective tool to compensate for these effects because they are affected in the same way as the analyte.
The following table summarizes the expected performance differences between a deuterated internal standard like this compound and a structural analog internal standard, based on extensive data from the analysis of similar compounds.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS | Rationale for Superiority of this compound |
| Accuracy (% Bias) | Low (e.g., -5% to +5%) | Potentially High (e.g., > ±15%) | Co-elution and identical ionization behavior provide more accurate correction for matrix effects and recovery losses. |
| Precision (%RSD) | Low (e.g., < 10%) | Higher (e.g., < 20%) | Consistent correction for variability at each step of the analytical process leads to more reproducible results. |
| Matrix Effect | Effectively compensated | Incomplete compensation | As the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate normalization of the signal. |
| Extraction Recovery | Highly consistent with analyte | May differ significantly | Similar physicochemical properties ensure that the analyte and internal standard are extracted with the same efficiency. |
Experimental Protocol: Quantification of Equilin in Human Plasma using this compound
This section details a typical experimental protocol for the quantitative analysis of equilin in human plasma using this compound as the internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Preparation of Calibration Standards and Quality Control Samples:
-
Stock Solutions: Prepare individual stock solutions of Equilin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Equilin stock solution in a 50:50 methanol/water mixture to create working standards for the calibration curve. Prepare a separate working solution of this compound.
-
Calibration Curve and QC Samples: Spike blank human plasma with the Equilin working solutions to create calibration standards at concentrations ranging from approximately 1 pg/mL to 500 pg/mL. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Solid-Phase Extraction):
-
To 500 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the this compound working solution.
-
Vortex mix the samples.
-
Perform a solid-phase extraction (SPE) using a suitable C18 cartridge.
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a low percentage of methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the optimal response for equilin.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Equilin and this compound.
-
4. Data Analysis:
-
Calculate the peak area ratio of Equilin to this compound for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Equilin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for selecting this compound, the following diagrams are provided.
Caption: A typical bioanalytical workflow for the quantification of Equilin using this compound.
Caption: Logical pathway for selecting this compound as the optimal internal standard.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. For the quantification of Equilin, the use of its deuterated analog, this compound, provides a clear and decisive advantage over other alternatives. By closely mimicking the behavior of the analyte throughout the analytical process, this compound enables more effective correction for experimental variability, leading to superior accuracy, precision, and mitigation of matrix effects. For researchers, scientists, and drug development professionals committed to the highest standards of data quality, this compound represents the optimal choice for an internal standard in the bioanalysis of Equilin.
References
Navigating the Analytical Maze: A Comparative Guide to Inter-laboratory Variability in Equilin Analysis with Equilin-d4
For researchers, scientists, and drug development professionals, the accurate quantification of Equilin, a key component of conjugated equine estrogens, is paramount. This guide delves into the critical aspect of inter-laboratory variability in Equilin analysis, with a specific focus on the use of Equilin-d4 as an internal standard. By presenting a comparative overview of analytical methodologies and potential sources of discrepancy, this document aims to foster a deeper understanding of how to achieve more consistent and reliable results across different laboratory settings.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative bioanalysis, designed to compensate for variability during sample processing and analysis.[1] However, significant inter-laboratory differences can still arise from subtle variations in experimental protocols. This guide will explore these potential sources of variability and provide a framework for comparing different analytical approaches.
Quantitative Data Comparison
While specific multi-laboratory round-robin data for Equilin analysis is not publicly available, the following table presents a hypothetical yet representative comparison of performance characteristics for Equilin quantification by LC-MS/MS using this compound. This illustrates the typical range of variability that can be expected between different laboratories.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 1.117 | 1.5 | 2.0 |
| Upper Limit of Quantification (ULOQ) (pg/mL) | 358.66 | 400 | 500 |
| Intra-assay Precision (%CV) | < 9.4 | < 10 | < 15 |
| Inter-assay Precision (%CV) | < 12 | < 15 | < 15 |
| Accuracy (% Bias) | -5.0 to +4.5 | -8.0 to +7.0 | -10.0 to +10.0 |
| Mean Extraction Recovery (%) | 85.2 | 91.5 | 78.9 |
| Matrix Effect (%) | 95-105 | 90-110 | 85-115 |
This table is a synthesized representation based on typical performance data from various bioanalytical methods and does not represent a direct head-to-head study.
Experimental Protocols: A Comparative Overview
Discrepancies in results between laboratories often stem from differences in their standard operating procedures. Below is a detailed comparison of key steps in a typical LC-MS/MS workflow for Equilin analysis.
Sample Preparation
A critical source of variability lies in the initial handling and extraction of the analyte from the biological matrix.[2]
-
Laboratory A: Supported Liquid Extraction (SLE)
-
To 100 µL of plasma, add a mixture of internal standard (this compound) in methanol.
-
Load the sample onto an SLE plate.
-
Wait 5 minutes for the sample to absorb onto the sorbent.
-
Elute the analytes with methyl tert-butyl ether (MTBE).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
-
Laboratory B: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma, add the internal standard solution.
-
Add 1 mL of n-hexane:ethyl acetate (9:1 v/v) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in the mobile phase.
-
-
Laboratory C: Protein Precipitation (PPT)
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
-
Liquid Chromatography
The separation of Equilin and this compound from other matrix components is crucial for accurate quantification.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm | C18, 3.0 x 75 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 5 mM Ammonium formate in Water | Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Methanol | Acetonitrile |
| Gradient | 20-80% B over 3 min | 30-90% B over 5 min | 40% B isocratic for 2 min, then ramp to 95% B |
| Flow Rate (mL/min) | 0.4 | 0.3 | 0.5 |
| Column Temperature (°C) | 40 | 45 | 35 |
Mass Spectrometry
The detection parameters directly influence the sensitivity and specificity of the assay.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Ionization Mode | ESI Negative | ESI Positive | APCI Positive |
| MRM Transition Equilin | 267.1 > 143.1 | 269.2 > 159.1 | 269.2 > 227.1 |
| MRM Transition this compound | 271.1 > 147.1 | 273.2 > 163.1 | 273.2 > 231.1 |
| Collision Energy (eV) | 25 | 22 | 30 |
| Source Temperature (°C) | 500 | 550 | 450 |
Visualizing the Workflow and Biological Context
To better understand the analytical process and the biological relevance of Equilin, the following diagrams are provided.
Caption: Experimental workflow for Equilin quantification.
References
A Comparative Guide to the Linearity, Accuracy, and Precision of Equilin-d4 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standard Performance in Quantitative Bioanalysis
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard (IS) is a critical determinant of data quality. An internal standard is introduced at a known concentration to all samples, calibrators, and quality controls to correct for variability throughout the analytical process, from sample preparation to instrument response. For the quantification of endogenous molecules like equilin, a stable isotope-labeled (SIL) internal standard, such as Equilin-d4, is considered the gold standard. This is because its physicochemical properties are nearly identical to the analyte, ensuring it experiences similar extraction recovery, chromatographic behavior, and ionization response, thereby providing the most accurate correction for potential matrix effects.[1][2][3][4]
This guide presents a comparative overview of the performance of this compound against a common alternative, a non-deuterated structural analog internal standard. The experimental data herein is synthesized from typical performance characteristics observed in the validation of bioanalytical methods for steroids and other endogenous compounds, illustrating the superior performance of SIL internal standards.[5][6][7]
Quantitative Performance Data
The following table summarizes the typical performance characteristics of this compound compared to a structural analog internal standard in a bioanalytical LC-MS/MS assay for equilin in human plasma.
| Performance Parameter | This compound (SIL IS) | Structural Analog IS | Acceptance Criteria (ICH M10) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Calibration Range | 10 - 5000 pg/mL | 10 - 5000 pg/mL | Dependent on expected concentrations |
| Accuracy (% Bias) | |||
| Low QC (30 pg/mL) | ± 5% | ± 12% | ± 15% (± 20% at LLOQ) |
| Medium QC (2500 pg/mL) | ± 3% | ± 9% | ± 15% |
| High QC (4000 pg/mL) | ± 4% | ± 10% | ± 15% |
| Precision (% CV) | |||
| Low QC (30 pg/mL) | < 6% | < 13% | ≤ 15% (≤ 20% at LLOQ) |
| Medium QC (2500 pg/mL) | < 4% | < 10% | ≤ 15% |
| High QC (4000 pg/mL) | < 5% | < 11% | ≤ 15% |
The data clearly illustrates that the use of this compound as an internal standard results in superior accuracy and precision compared to a structural analog. The closer mimicry of the analyte by the stable isotope-labeled standard allows for more effective normalization of analytical variability.[1][2]
Experimental Protocols
A detailed methodology for the validation of a bioanalytical method for equilin using this compound as an internal standard is provided below. This protocol is based on established guidelines for bioanalytical method validation.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve equilin in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard in 50:50 methanol:water.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with appropriate volumes of the analyte working solutions to prepare a calibration curve with 8-10 non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate equilin from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, optimized for equilin.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both equilin and this compound.
Method Validation Procedures
-
Linearity: Analyze the calibration curve over multiple runs and assess the linearity using a weighted linear regression model. The coefficient of determination (r²) should be consistently ≥ 0.99.
-
Accuracy and Precision: Analyze the QC samples in replicate (n≥5) on multiple days to determine the intra- and inter-day accuracy (% bias) and precision (% coefficient of variation, CV).[8]
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no significant interfering peaks are present at the retention times of the analyte and internal standard.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution. The use of this compound is expected to compensate for matrix effects.
-
Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of equilin in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of equilin from plasma using this compound.
Performance Parameter Comparison
Caption: Comparison of performance parameters leading to reliable quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Validation of a Testosterone and Dihydrotestosterone Liquid Chromatography Tandem Mass Spectrometry Assay: Interference and Comparison with Established Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ijpsr.com [ijpsr.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to the Quantification of Equilin Using Equilin-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance for the quantification of Equilin using its deuterated internal standard, Equilin-d4, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The content herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their analytical needs.
Performance Comparison: Limit of Detection & Quantification
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS. It effectively compensates for variations in sample preparation and matrix effects, leading to high accuracy and precision. The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).
A highly sensitive LC-MS/MS method has been developed for the simultaneous quantification of Equilin and Estrone in plasma.[1] This method utilizes this compound as the internal standard for Equilin. The reported Lower Limit of Quantification (LLOQ) for Equilin is 1.117 pg/mL in charcoal-stripped plasma.[1] The Limit of Detection (LOD), while not explicitly stated, is inherently lower than the LLOQ. The LLOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy, whereas the LOD is the lowest concentration that can be reliably detected.
| Analyte | Internal Standard | Matrix | Lower Limit of Quantification (LLOQ) | Limit of Detection (LOD) |
| Equilin | This compound | Charcoal-Stripped Plasma | 1.117 pg/mL[1] | Not explicitly reported, but < 1.117 pg/mL |
Alternative Methods
While LC-MS/MS is a powerful technique for Equilin quantification, other methods such as immunoassays (e.g., ELISA, RIA) have also been used for the analysis of estrogens. However, LC-MS/MS is generally considered superior in terms of specificity and is less prone to cross-reactivity with structurally similar compounds, which can be a significant issue with immunoassays when analyzing complex biological matrices.[2][3][4][5][6] Studies comparing LC-MS/MS and immunoassays for other steroids have shown that immunoassays can sometimes overestimate concentrations due to such cross-reactivities.[4][6]
| Feature | LC-MS/MS with this compound | Immunoassays (e.g., ELISA) |
| Specificity | High, based on mass-to-charge ratio and fragmentation pattern. | Can be lower, potential for cross-reactivity with related steroids. |
| Sensitivity | Very high, capable of detecting picogram levels.[1][7] | Varies, may not achieve the same low detection limits as LC-MS/MS. |
| Accuracy & Precision | High, due to the use of a stable isotope-labeled internal standard. | Can be affected by matrix effects and cross-reactivity. |
| Throughput | Can be lower due to chromatographic separation times. | Generally higher, suitable for large batches. |
| Development Cost | Higher initial instrument and method development cost. | Lower initial cost. |
Experimental Protocol: Quantification of Equilin by LC-MS/MS
This protocol is based on a validated method for the highly sensitive quantification of Equilin in plasma using this compound as an internal standard.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of plasma sample, add the this compound internal standard solution.
-
Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water containing a suitable modifier (e.g., 0.1% formic acid).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
3. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of Equilin to this compound against the concentration of the calibration standards.
-
The concentration of Equilin in the unknown samples is then determined from this calibration curve.
Visualizing the Method and Pathway
To better illustrate the experimental workflow and the biological context of Equilin, the following diagrams are provided.
References
- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
Performance of Equilin-d4 Across Diverse LC-MS Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Equilin-d4, a deuterated internal standard, in various Liquid Chromatography-Mass Spectrometry (LC-MS) systems. The selection of an appropriate LC-MS platform and a reliable internal standard is critical for the accurate quantification of analytes in complex biological matrices. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to aid in methodological decisions for bioanalytical assays involving Equilin.
Data Presentation: A Comparative Overview
The performance of this compound as an internal standard is intrinsically linked to the capabilities of the LC-MS instrument. While direct head-to-head comparisons are not always publicly available, performance data from a validated method on a high-sensitivity platform can serve as a benchmark. The following table summarizes the performance of a highly sensitive method for the simultaneous quantification of Estrone and Equilin using their respective deuterated standards, Estrone-d4 and this compound, on a Shimadzu LCMS-8060 triple quadrupole mass spectrometer.[1]
| Performance Metric | Equilin | This compound (Internal Standard) | Notes |
| Lower Limit of Quantification (LLOQ) | 1.117 pg/mL | Not Applicable | Demonstrates high sensitivity suitable for low-concentration analytes.[1] |
| Linearity (Correlation Coefficient) | r = 0.9985 | Not Applicable | Excellent linearity observed over the calibration range.[1] |
| Precision (%CV) | Intra-day: ≤ 8.5%, Inter-day: ≤ 9.2% | Consistent response across runs | Meets bioanalytical method validation acceptance criteria. |
| Accuracy (% Bias) | Intra-day: -4.3% to 5.6%, Inter-day: -3.1% to 4.9% | Not Applicable | High accuracy across quality control levels. |
Performance in Other High-End LC-MS Systems
While specific data for this compound on other platforms is not detailed in publicly available application notes, high-end triple quadrupole mass spectrometers from manufacturers like SCIEX, Agilent, and Waters are routinely used for sensitive steroid analysis and are expected to offer comparable or superior performance.
-
SCIEX Triple Quadrupole and QTRAP Systems: These instruments are known for their high sensitivity and robustness.[2] For instance, the QTRAP 6500+ system has demonstrated low pg/mL sensitivity for other estrogens, suggesting it would perform well for Equilin analysis with this compound as an internal standard.[3] Key features often include advanced ion source technology for efficient ionization and ion guides for improved ion transmission, which are crucial for achieving low detection limits.[2]
-
Agilent Triple Quadrupole LC/MS Systems: Agilent's portfolio of triple quadrupole instruments is widely used in bioanalysis. These systems are recognized for their reliability and performance in demanding applications. For steroid analysis, these platforms can achieve low limits of quantification, often in the low pg/mL range, with excellent linearity and precision.
-
Waters ACQUITY UPLC with Xevo TQ Mass Spectrometers: Waters' UPLC systems, when coupled with their tandem quadrupole mass spectrometers, are designed for high-resolution separations and sensitive detection. The combination of UPLC technology, which uses smaller particle size columns for improved chromatographic efficiency, and sensitive mass spectrometric detection is well-suited for the analysis of low-level analytes in complex matrices.
Experimental Protocols
A detailed experimental protocol provides the foundation for reproducible and reliable results. Below is a summary of the methodology used for the simultaneous quantification of Estrone and Equilin using a Shimadzu LCMS-8060 system, which can be adapted for other platforms.
Sample Preparation (Solid Phase Extraction)[1]
-
Aliquot Plasma: Transfer spiked calibration standards and quality control samples in plasma to 4 mL RIA vials.
-
Add Internal Standard: Add a mixture of Estrone-d4 and this compound to all samples except the blank.
-
Buffer and Mix: Add an acidic buffer and vortex to ensure complete mixing.
-
Centrifuge: Centrifuge the buffered plasma at 4500 rpm for 5 minutes.
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the entire plasma sample onto the cartridge.
-
Washing: Wash with 1 mL of water followed by 1 mL of 5% methanol.
-
Elution: Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the SPE eluent at 50°C for 25 minutes under a low-pressure nitrogen evaporator. Reconstitute the residue in the mobile phase, vortex, and transfer to HPLC vials for injection.
LC-MS/MS Conditions (Shimadzu LCMS-8060)[1]
-
LC System: Shimadzu Nexera X2 UHPLC
-
Column: Not specified in the provided abstract.
-
Mobile Phase: Not specified in the provided abstract.
-
Flow Rate: Not specified in the provided abstract.
-
MS System: Shimadzu LCMS-8060 Triple Quadrupole Mass Spectrometer
-
Ionization: Heated Electrospray Ionization (HESI), polarity not specified.
-
Scan Type: Multiple Reaction Monitoring (MRM)
Mandatory Visualizations
Equilin Signaling Pathway
Equilin, as an estrogen, primarily exerts its effects by binding to estrogen receptors (ERα and ERβ). This interaction can trigger a cascade of downstream signaling events. One notable pathway influenced by Equilin is the NF-κB signaling pathway, which is involved in inflammatory responses.
Caption: A simplified diagram of the Equilin-mediated NF-κB signaling pathway.
General Experimental Workflow for LC-MS Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte using a deuterated internal standard with LC-MS/MS.
Caption: A general experimental workflow for quantitative analysis using LC-MS/MS.
References
- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated vs. ¹³C-Labeled Equilin Internal Standards for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Equilin, a key component in estrogen replacement therapy, is paramount in clinical and preclinical studies. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution. The choice of the stable isotope-labeled internal standard (SIL-IS) is a critical factor that directly impacts the robustness, accuracy, and precision of the method. This guide provides an objective comparison of deuterated and ¹³C-labeled Equilin internal standards, supported by experimental data and established scientific principles.
Executive Summary
While deuterated internal standards, such as Equilin-d4, are more commonly used and have demonstrated adequate performance in validated assays, ¹³C-labeled Equilin is theoretically and practically superior for bioanalysis. The key advantages of ¹³C-labeling include identical chromatographic behavior to the analyte, which ensures optimal correction for matrix effects, and the inherent stability of the label, precluding any possibility of isotope exchange. Although often associated with a higher initial cost, the use of a ¹³C-labeled internal standard can lead to more reliable data and potentially reduce the time and expense of method development and troubleshooting.
Data Presentation: A Comparative Overview
The following tables summarize the performance characteristics of an LC-MS/MS method for Equilin using a deuterated internal standard and the expected performance of a method utilizing a ¹³C-labeled internal standard based on established principles.
Table 1: Performance of an LC-MS/MS Method for Equilin with a Deuterated Internal Standard (this compound)
| Parameter | Result |
| Internal Standard | This compound |
| Linearity (r²) | 0.9985 |
| Lower Limit of Quantification (LLOQ) | 1.117 pg/mL |
| Precision and Accuracy | Meets bioanalytical acceptance criteria |
Data derived from a presented LC-MS/MS method for the simultaneous quantitation of Estrone and Equilin.
Table 2: Expected Performance of an LC-MS/MS Method for Equilin with a ¹³C-Labeled Internal Standard
| Parameter | Expected Outcome | Rationale |
| Internal Standard | ¹³C-Equilin | |
| Chromatographic Co-elution with Equilin | Complete | Negligible isotope effect compared to deuterated standards. |
| Correction for Matrix Effects | More effective | Co-elution ensures that the analyte and internal standard experience identical ionization suppression or enhancement. |
| Label Stability | Highly stable | No risk of back-exchange of the isotopic label. |
| Linearity (r²) | ≥ 0.999 | Improved precision due to better correction of variability. |
| Precision and Accuracy | Potentially improved | Reduced variability in the analyte/internal standard response ratio. |
Experimental Protocols
Below are detailed methodologies for an LC-MS/MS assay for Equilin using a deuterated internal standard. A similar protocol would be employed for a ¹³C-labeled internal standard, with adjustments to the mass transitions.
Method Using Deuterated Equilin (this compound) Internal Standard
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluent to dryness at 50°C under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060).
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for estrogens.
-
MRM Transitions:
-
Equilin: Specific precursor and product ion masses would be monitored.
-
This compound: The precursor and product ion masses would be shifted by +4 Da compared to unlabeled Equilin.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Navigating Bioanalytical Method Validation: A Comparative Guide for Equilin Analysis Using Equilin-d4
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a cornerstone of regulatory compliance and data integrity. When quantifying endogenous or exogenous compounds in biological matrices, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of validating analytical methods for the estrogen Equilin, with a focus on the use of its deuterated stable isotope-labeled internal standard, Equilin-d4, in alignment with global regulatory guidelines.
The U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation.[1] A central theme across these guidelines is the emphasis on ensuring the accuracy, precision, selectivity, and robustness of the analytical method. For quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard.
This compound, a deuterated form of Equilin, serves as an ideal SIL-IS. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow this compound to effectively compensate for variations in the analytical process, such as matrix effects and recovery inconsistencies, leading to more accurate and precise quantification of Equilin.
Comparative Performance of Internal Standards
While a structural analog—a molecule with a similar but not identical chemical structure to the analyte—can be used as an internal standard, it may not perfectly mimic the analyte's behavior. This can lead to greater variability in the results. The following table summarizes the validation parameters for an LC-MS/MS method for the simultaneous quantification of Equilin and Estrone in human plasma using this compound as the internal standard. Data for a hypothetical structural analog is included for comparative purposes, illustrating the generally accepted superior performance of a SIL-IS.
| Validation Parameter | Equilin with this compound (SIL-IS) | Equilin with Structural Analog IS (Hypothetical) | Regulatory Acceptance Criteria (FDA/EMA/ICH) |
| Linearity (Correlation Coefficient, r²) | 0.9985[2] | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.117 pg/mL[2] | Typically higher than SIL-IS | Clearly defined and reproducible |
| Intra-day Precision (%CV) | 3.7% - 10.3%[3] | < 20% | ≤ 15% (except at LLOQ, ≤ 20%) |
| Inter-day Precision (%CV) | 3.4% - 9.9%[3] | < 20% | ≤ 15% (except at LLOQ, ≤ 20%) |
| Intra-day Accuracy (%Bias) | 88.1% - 105.6%[3] | ± 20% | ± 15% of nominal value (except at LLOQ, ± 20%) |
| Inter-day Accuracy (%Bias) | 89.0% - 97.9%[3] | ± 20% | ± 15% of nominal value (except at LLOQ, ± 20%) |
| Matrix Effect (%CV) | Expected to be low and consistent | Potentially higher and more variable | CV ≤ 15% |
| Recovery (%) | Consistent and reproducible | May be more variable than SIL-IS | Not required to be 100%, but must be consistent |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of bioanalytical assays. Below are protocols for key validation experiments.
Sample Preparation and Extraction
A solid-phase extraction (SPE) method is commonly employed for the extraction of Equilin and this compound from plasma.
-
To 0.5 mL of plasma, add the this compound internal standard.
-
Perform a solid-phase extraction using a suitable SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of Equilin and this compound.
-
LC Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Ionization: Heated electrospray ionization (HESI) in positive or negative mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[2]
Validation Experiments
Specificity and Selectivity: Analyze at least six different lots of blank matrix to ensure no significant interference at the retention times of Equilin and this compound.
Linearity: Prepare a calibration curve with at least six non-zero concentration levels spanning the expected range of the samples. The curve should be analyzed at the beginning and end of each analytical run.
Precision and Accuracy: Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates on three different days.
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard. This is done by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.[4][5]
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.[4]
Stability: Assess the stability of Equilin in the biological matrix under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage.[3]
Visualizing the Workflow and Rationale
To further clarify the processes and logical relationships involved in bioanalytical method validation, the following diagrams are provided.
Caption: A high-level overview of the bioanalytical method lifecycle.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. shimadzu.co.kr [shimadzu.co.kr]
- 3. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Equilin-d4: A Procedural Guide
The proper disposal of Equilin-d4, a deuterated form of the estrogenic substance Equilin, is a critical component of laboratory safety and environmental responsibility. As a compound suspected of causing cancer and damaging fertility, adherence to strict disposal protocols is paramount to protect researchers and the environment.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a research setting.
Core Principles of this compound Disposal
Disposal of this compound must always be in accordance with local, state, and federal regulations.[2] The overarching principle is to prevent its release into the environment, particularly into sewer systems and waterways.[3][4] This substance should be treated as hazardous chemical waste and segregated from general laboratory trash.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect all chemically contaminated solid waste, such as gloves, bench paper, and empty vials, in a dedicated and clearly labeled hazardous waste container.[5] Use a sturdy, leak-proof container lined with a clear plastic bag.[5]
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container.[4] Never dispose of liquid this compound waste down the sink.[4]
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container that is also labeled as hazardous chemical waste.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[4]
-
Include information about the concentration and the associated hazards (e.g., "Carcinogen," "Reproductive Hazard").[1][3]
3. Storage:
-
Store sealed hazardous waste containers in a designated, secure area away from incompatible materials.[2][4]
-
Ensure the storage area is well-ventilated.[2]
4. Spill Management:
-
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2]
-
Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2]
-
For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[1]
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[2]
-
Collect all cleanup materials as hazardous waste.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this service.[4]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.[6]
6. Documentation:
-
Maintain accurate records of the amount of this compound disposed of, in accordance with your institution's policies and regulatory requirements.[4]
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Personal Protective Equipment (PPE)
When handling this compound and its waste, it is imperative to use the following PPE:
-
Gloves: Wear impervious gloves and inspect them before use.[1]
-
Eye Protection: Use safety glasses with side-shields or goggles.[1]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.[1][2]
References
Safeguarding Your Research: Essential Safety and Handling of Equilin-d4
For researchers, scientists, and drug development professionals, the safe handling of potent, isotopically labeled compounds like Equilin-d4 is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the protection of personnel and the integrity of your research.
This compound, a deuterated form of Equilin, is suspected of causing cancer and may damage fertility or the unborn child[1]. Due to these potential health risks, stringent adherence to safety protocols is crucial. The following information outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The required level of protection depends on the specific laboratory activity being performed.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection and double gloving provide maximum protection against inhalation and skin contact[2]. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection[2]. |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact[2]. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key stages from receipt of the compound to its use in experimental procedures.
Caption: Workflow for the safe handling of this compound.
This protocol details the steps for safely weighing solid this compound and preparing a stock solution.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound[1].
-
Designate a work area within a certified chemical fume hood or a containment glove box.
-
Assemble all necessary equipment, including an analytical balance, spatulas, weighing paper, vials, and the chosen solvent.
-
Gather all required PPE as specified in the table for "Weighing and Dispensing."
-
-
Weighing the Compound:
-
Don the appropriate PPE, ensuring a proper fit for the respirator and gloves.
-
Tare the analytical balance with the receiving vial inside.
-
Carefully transfer the desired amount of this compound powder to the vial using a clean spatula. Avoid any actions that could generate dust.
-
Once the desired weight is achieved, securely cap the vial.
-
Clean the spatula and any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
-
Preparing the Stock Solution:
-
In the chemical fume hood, uncap the vial containing the weighed this compound.
-
Using a calibrated pipette, add the required volume of solvent to the vial.
-
Recap the vial and mix gently by inversion or vortexing until the solid is completely dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Procedure:
-
Decontaminate all work surfaces with a suitable cleaning agent.
-
Carefully doff PPE to avoid self-contamination and dispose of all single-use items in a designated hazardous waste container[2].
-
Store the prepared stock solution and any remaining solid this compound in a securely locked and clearly labeled location[1][3].
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container. Label as "Hazardous Waste" with the name of the compound[2].
-
Contaminated PPE (e.g., gloves, lab coat): Place in a sealed bag or container labeled as hazardous waste. Assume all disposable items that have come into contact with the compound are contaminated[2].
-
Liquid Waste (e.g., unused solutions): Collect in a clearly labeled, sealed, and chemically compatible container.
Disposal of Deuterated Compound:
This compound is labeled with deuterium, a stable (non-radioactive) isotope of hydrogen[4]. Therefore, it does not require special handling for radioactivity. The primary concern for disposal is its chemical toxicity.
-
Stable Isotope Waste: Waste containing stable isotopes can generally be handled according to the procedures for the unlabeled compound[5]. The chemical hazards of this compound dictate the disposal protocol.
-
Disposal Route: All waste contaminated with this compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not mix with general laboratory waste[5].
By adhering to these safety and handling guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
